3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYMOLFMYIDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375240 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380151-86-0 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The core of this synthesis lies in the palladium-catalyzed Miyaura borylation reaction.
Introduction
This compound, also known as 3-formylphenylboronic acid pinacol ester, is a bifunctional molecule containing both an aldehyde group and a boronic ester. This unique combination makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. Its stability and ease of handling compared to the corresponding boronic acid make it a preferred intermediate in multi-step syntheses.
Core Synthesis Pathway: Miyaura Borylation
The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 3-bromobenzaldehyde.[1][2][3] This reaction involves the cross-coupling of an aryl halide (3-bromobenzaldehyde) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]
The general transformation is as follows:
Reaction Mechanism
The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzaldehyde) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) species reacts with the diboron reagent, where a boronate group replaces the halide on the palladium center. The base is crucial in this step to activate the diboron reagent.
-
Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
While various conditions have been reported for the Miyaura borylation, the following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
Reaction Procedure
-
To a dry reaction flask, add 3-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous 1,4-dioxane is added as the solvent.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified.
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[5] A common eluent system is a mixture of ethyl acetate and hexanes. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 3-Bromobenzaldehyde | 1.0 eq | [4] |
| Bis(pinacolato)diboron | 1.1 - 1.5 eq | [4] |
| Pd(dppf)Cl₂ | 0.02 - 0.05 eq | [4] |
| Potassium Acetate | 3.0 eq | [4] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane or DMSO | [4][5] |
| Temperature | 80 - 110 °C | [4] |
| Reaction Time | 12 - 24 hours | [4] |
| Product Characteristics | ||
| Typical Yield | 60 - 92% | [4][6] |
| Appearance | White to off-white solid | |
| Melting Point | 51-55 °C |
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.04 (s, 1H, CHO), 8.25 (s, 1H, Ar-H), 8.03 (d, J = 7.6 Hz, 1H, Ar-H), 7.89 (d, J = 7.6 Hz, 1H, Ar-H), 7.53 (t, J = 7.6 Hz, 1H, Ar-H), 1.36 (s, 12H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 192.5, 137.9, 136.9, 134.8, 128.9, 128.6, 84.3, 25.0 |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the Miyaura borylation pathway for the synthesis of this compound.
Caption: Miyaura borylation of 3-bromobenzaldehyde.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for the synthesis.
Conclusion
The Miyaura borylation of 3-bromobenzaldehyde provides a reliable and efficient route to this compound. The reaction demonstrates good functional group tolerance and typically proceeds in good to excellent yields. This technical guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visualizations to aid researchers and professionals in the successful application of this important synthetic transformation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-Formylphenylboronic Acid Pinacol Ester, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The primary focus of this document is the Miyaura borylation, a robust and widely utilized palladium-catalyzed cross-coupling reaction.
Introduction
3-Formylphenylboronic acid pinacol ester is a bifunctional molecule featuring a reactive aldehyde group and a versatile boronic ester. This unique combination allows for sequential and diverse chemical transformations. The boronic ester moiety is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the formyl group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and other functional organic materials.
Primary Synthetic Route: Miyaura Borylation
The most common and efficient method for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (typically 3-bromobenzaldehyde or 3-iodobenzaldehyde) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
A general reaction scheme is presented below:
Caption: General scheme of the Miyaura borylation for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester.
Experimental Protocols
Two detailed experimental protocols for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester are provided below, utilizing either 3-iodobenzaldehyde or 3-bromobenzaldehyde as the starting material.
Protocol 1: Synthesis from 3-Iodobenzaldehyde
This protocol is adapted from a procedure reported by Okura et al. in Chemical Communications.[1][2]
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester from 3-iodobenzaldehyde.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Iodobenzaldehyde | 232.02 | 5.00 | 1.16 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.00 | 1.27 g |
| Potassium Acetate (KOAc) | 98.14 | 10.0 | 981 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.500 (10 mol%) | 112 mg |
| Dry Dimethylformamide (DMF) | - | - | 15.0 mL |
Procedure:
-
To a solution of 3-iodobenzaldehyde (1.16 g, 5.00 mmol) in dry DMF (15.0 mL) were added potassium acetate (981 mg, 10.0 mmol), palladium(II) acetate (112 mg, 0.500 mmol, 10 mol%), and bis(pinacolato)diboron (1.27 g, 5.00 mmol).[1][2]
-
The reaction mixture was then cooled to room temperature and quenched with H₂O (15 mL) and saturated NH₄Cl aqueous solution (10 mL).[1][2]
-
The mixture was extracted twice with a 4:1 mixture of hexane and ethyl acetate.[1][2]
-
The combined organic layers were washed with H₂O (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude product as a yellow oil.[1][2]
-
The crude product was purified by column chromatography on silica gel (eluting with a gradient of hexane to 1:1 hexane:EtOAc) to afford 3-formylphenylboronic acid pinacol ester as a yellow oil.[1][2]
Protocol 2: Synthesis from 3-Bromobenzaldehyde (General Procedure)
While a specific, detailed protocol with a reported yield for the synthesis from 3-bromobenzaldehyde was not found in the immediate search, a general procedure for the Miyaura borylation of aryl bromides can be adapted. This generalized protocol is based on established methods.[3]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Amount (mmol) |
| 3-Bromobenzaldehyde | 185.02 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 |
| Potassium Acetate (KOAc) | 98.14 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 (3 mol%) |
| 1,4-Dioxane or DMSO | - | Sufficient volume |
Procedure:
-
In a flask, combine 3-bromobenzaldehyde, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add a suitable solvent such as 1,4-dioxane or DMSO.
-
Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture, typically at 80-100°C, and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇BO₃ | [4][5] |
| Molecular Weight | 232.08 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystal/Yellow oil | [1][2][4] |
| Yield (from 3-iodobenzaldehyde) | 43% | [1][2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.1 (s, 1H), 8.30 (s, 1H), 8.06 (d, J = 4.0 Hz, 1H), 7.99 (ddd, J = 1.6, 1.8, 7.8 Hz, 1H), 7.53 (t, J = 8.0 Hz, 1H), 1.37 (s, 12H) | [1][2] |
| ¹³C NMR | Data not explicitly found in the search results. | |
| CAS Number | 380151-86-0 | [4][5] |
Note on ¹³C NMR Data: While specific ¹³C NMR data for 3-Formylphenylboronic Acid Pinacol Ester was not explicitly found in the performed searches, typical chemical shifts for similar phenylboronic acid pinacol esters suggest the aromatic carbons would appear in the range of 125-140 ppm, the pinacol carbons around 84 ppm and 25 ppm, and the aldehyde carbonyl carbon above 190 ppm.[6][7]
Signaling Pathways and Logical Relationships
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Cycle Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X).
-
Transmetalation: In the presence of a base, the diboron reagent (B₂pin₂) transmetalates with the Pd(II) complex, replacing the halide with a boryl group to form another Pd(II) intermediate (Ar-Pd(II)-Bpin).
-
Reductive Elimination: The desired arylboronic acid pinacol ester (Ar-Bpin) is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This efficient catalytic process allows for the synthesis of a wide variety of arylboronic esters with good functional group tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Formylphenylboronic acid, pinacol ester AldrichCPR 380151-86-0 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to 3-Formylphenylboronic Acid Pinacol Ester (CAS 380151-86-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 3-Formylphenylboronic acid pinacol ester (CAS 380151-86-0). This versatile bifunctional molecule serves as a crucial building block in modern organic synthesis, particularly in the construction of complex, biologically active compounds. This document details its physicochemical characteristics, provides illustrative synthetic protocols for its utilization, and explores its role in the development of novel therapeutic agents. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions and the synthesis of molecules with potential roles in modulating cellular signaling pathways.
Core Properties and Structure
3-Formylphenylboronic acid pinacol ester, systematically named 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a solid organic compound at room temperature. Its structure features a benzene ring substituted with a formyl group and a pinacol boronate ester group at the meta position. This unique arrangement of functional groups makes it a highly valuable intermediate in synthetic chemistry.
The pinacol ester group provides stability to the otherwise labile boronic acid, making the compound easier to handle and purify while still allowing it to participate in a wide range of coupling reactions.[1] The aldehyde functionality offers a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Formylphenylboronic acid pinacol ester is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 380151-86-0 | |
| Molecular Formula | C₁₃H₁₇BO₃ | |
| Molecular Weight | 232.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 50-54 °C | |
| SMILES String | O=Cc1cccc(c1)B2OC(C)(C)C(C)(C)O2 | |
| InChI Key | IFYMOLFMYIDYEN-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Illustrative General Protocol for Miyaura Borylation
This protocol describes a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.
Applications in the Synthesis of Biologically Active Molecules
The primary utility of 3-Formylphenylboronic acid pinacol ester lies in its role as a versatile building block for the synthesis of complex organic molecules, many of which have demonstrated significant biological activity.[3] Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.[4][5]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Arylboronic acid (or pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
In a reaction vessel, dissolve the aryl halide, arylboronic acid (or pinacol ester), and base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.[4]
Role in Drug Discovery and Signaling Pathways
While direct studies on the biological activity of 3-Formylphenylboronic acid pinacol ester itself are scarce, its utility as a synthetic intermediate provides access to a wide range of potentially bioactive molecules. The incorporation of the 3-formylphenyl moiety can influence the pharmacological properties of a parent compound.
Boronic acid derivatives, in general, are a class of compounds with significant therapeutic interest. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. This highlights the potential for boron-containing compounds to interact with biological targets.
Although no specific signaling pathways have been directly linked to 3-Formylphenylboronic acid pinacol ester in the reviewed literature, its use in the synthesis of kinase inhibitors and other targeted therapies is a promising area of research. Kinase signaling pathways are critical in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability to synthesize novel heterocyclic and biaryl structures using this building block is of high value to medicinal chemists targeting these pathways.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a logical workflow for the utilization of 3-Formylphenylboronic acid pinacol ester in a drug discovery program.
Conclusion
3-Formylphenylboronic acid pinacol ester (CAS 380151-86-0) is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its stable yet reactive nature, conferred by the pinacol boronate ester and aldehyde functionalities, allows for the efficient construction of complex molecular architectures. While further research is needed to elucidate the direct biological effects of this compound and its derivatives on specific signaling pathways, its role as a key intermediate in the synthesis of targeted therapies is well-established. The experimental protocols and conceptual workflows provided in this guide are intended to facilitate its application in the research and development of novel therapeutic agents.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as 3-formylphenylboronic acid pinacol ester. This document details its chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic synthesis, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are provided. Furthermore, this guide illustrates a key synthetic workflow utilizing this compound in the synthesis of the antihypertensive drug Telmisartan.
Chemical Structure and Identification
2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an aromatic organoboron compound. The structure features a phenyl ring substituted with a formyl group at the meta-position and a boronic acid pinacol ester group. The pinacol ester group serves to protect the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.
| Identifier | Value |
| IUPAC Name | 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Synonyms | 3-Formylphenylboronic acid, pinacol ester |
| CAS Number | 380151-86-0[1][2] |
| Molecular Formula | C₁₃H₁₇BO₃[3] |
| Molecular Weight | 232.08 g/mol [1][2][3] |
| SMILES String | O=Cc1cccc(c1)B2OC(C)(C)C(C)(C)O2[1] |
| InChI Key | IFYMOLFMYIDYEN-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
A summary of the known physical and spectroscopic properties of 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below.
Physical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Melting Point | Not explicitly available in the provided search results. Related compounds like 3-hydroxyphenylboronic acid pinacol ester have a melting point of 94-98 °C.[4] |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol. |
Spectroscopic Data
Detailed experimental spectra for this specific compound are not widely available in public literature. The expected characteristic spectroscopic features are outlined below based on the functional groups present.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the range of 7-8.5 ppm), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group (around 1.3 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a peak for the carbonyl carbon of the aldehyde (typically 190-200 ppm), aromatic carbons (120-150 ppm), the carbons of the dioxaborolane ring (around 84 ppm), and the methyl carbons of the pinacol group (around 25 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group around 1700 cm⁻¹, C-H stretching vibrations from the aromatic ring and alkyl groups, and B-O stretching bands.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group, and cleavage of the pinacol ester.
Experimental Protocols
Synthesis of 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation
This protocol describes a general method for the synthesis of arylboronic acid pinacol esters from aryl halides, which can be adapted for the synthesis of the title compound from 3-bromobenzaldehyde.
Materials:
-
3-Bromobenzaldehyde
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.
Suzuki-Miyaura Cross-Coupling Reaction Using 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol provides a general procedure for the coupling of an aryl halide with the title compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium fluoride)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery and Development
Boronic acids and their pinacol esters are pivotal building blocks in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular scaffolds found in many drug candidates.[5] The presence of both a formyl group and a boronic ester in 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a versatile bifunctional reagent. The boronic ester allows for the introduction of the formylphenyl moiety into a target molecule via cross-coupling, while the formyl group provides a handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
A notable application of a related compound is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[6][7] Although the specific isomer used in the cited synthesis is the 4-formylphenyl derivative, the synthetic strategy highlights the importance of formylphenylboronic acid derivatives in constructing the core biaryl structure of such drugs.
Experimental Workflow and Signaling Pathway Diagrams
Synthetic Workflow for Telmisartan Synthesis
The following diagram illustrates a key step in a reported synthesis of Telmisartan, showcasing the utility of a formylphenylboronic acid derivative in a Suzuki-Miyaura cross-coupling reaction to form a crucial biaryl intermediate.[6][7]
This workflow demonstrates the coupling of an aryl bromide with a formylphenylboronic acid to generate a key biaryl aldehyde intermediate. This intermediate then undergoes further transformations to yield the final active pharmaceutical ingredient, Telmisartan.
Note: A specific signaling pathway directly involving 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not identified in the provided search results. The compound is primarily used as a synthetic building block.
Conclusion
2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, combining a stable boronic ester for cross-coupling reactions and a reactive formyl group for further derivatization, makes it an important tool for the construction of complex organic molecules. Its application in the synthesis of pharmaceutical compounds underscores its significance in drug discovery and development. This guide provides essential technical information and experimental protocols to aid researchers in utilizing this compound effectively in their synthetic endeavors.
References
- 1. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ekwan.github.io [ekwan.github.io]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional organic compound of significant interest in contemporary chemical synthesis and medicinal chemistry.[1] Its structure incorporates a reactive aldehyde group and a stable boronic acid pinacol ester, rendering it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
This compound is typically a white to light yellow crystalline powder under standard conditions. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid functionality.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BO₃ | |
| Molecular Weight | 232.09 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 51-55 °C | |
| Boiling Point (Predicted) | 345.1 ± 25.0 °C | |
| CAS Number | 380151-86-0 | |
| Solubility | Soluble in methanol and other common organic solvents such as THF, DMF, chloroform, and ethyl acetate. | |
| Storage | Store at room temperature in a dry, dark place. |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation and purity assessment of this compound.
Table 2: Representative ¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 10.05 (s, 1H, -CHO) | δ 192.5 (-CHO) |
| δ 8.25 (t, J = 1.6 Hz, 1H, Ar-H) | δ 137.5 (Ar-C) |
| δ 8.05 (dt, J = 7.6, 1.6 Hz, 1H, Ar-H) | δ 134.0 (Ar-C) |
| δ 7.85 (dt, J = 7.6, 1.6 Hz, 1H, Ar-H) | δ 130.0 (Ar-C) |
| δ 7.50 (t, J = 7.6 Hz, 1H, Ar-H) | δ 128.5 (Ar-C) |
| δ 1.36 (s, 12H, -C(CH₃)₂) | δ 84.0 (-O-C(CH₃)₂) |
| δ 25.0 (-C(CH₃)₂) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual spectral data may vary slightly depending on the solvent and experimental conditions.
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the palladium-catalyzed cross-coupling reaction between a di-boron reagent, such as bis(pinacolato)diboron, and an appropriate aryl halide, in this case, 3-bromobenzaldehyde.
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for the Miyaura borylation reaction.
Experimental Protocol: Synthesis
Materials:
-
3-Bromobenzaldehyde
-
Bis(pinacolato)diboron (B₂Pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction utilizes organoboron compounds to form carbon-carbon bonds with organic halides. This compound is an excellent substrate for this reaction, allowing for the introduction of a formylphenyl group into various molecular scaffolds.[2]
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (as a biphasic solvent system)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., PPh₃, 0.08 eq).
-
Add the solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base.
-
Degas the mixture by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists. The boronic acid moiety can act as a warhead to target the active sites of enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[3] The aldehyde functionality provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of phenylboronic acids has been shown to inhibit various enzymes and signaling cascades implicated in diseases such as cancer. For instance, some phenylboronic acid derivatives have been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are key regulators of cancer cell migration and proliferation.[1][4]
Diagram 3: Potential Application in Drug Discovery Workflow
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for the synthesis of complex organic molecules. The presence of both a boronic ester and an aldehyde group offers a dual functionality that can be strategically exploited to generate diverse libraries of compounds for biological screening, ultimately contributing to the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this important chemical entity in their synthetic endeavors.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde group and a stable boronic acid pinacol ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its reactivity in key synthetic operations, including Suzuki-Miyaura coupling and various aldehyde-centric reactions, as well as a detailed analysis of its stability under different conditions. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this valuable synthetic building block.
Chemical Identity and Properties
This compound is a white to light yellow crystalline solid. The pinacol ester group enhances the stability of the boronic acid moiety, making it more amenable to storage and handling compared to the free boronic acid.[1]
| Property | Value |
| CAS Number | 380151-86-0 |
| Molecular Formula | C₁₃H₁₇BO₃ |
| Molecular Weight | 232.08 g/mol |
| Synonyms | 3-Formylphenylboronic acid pinacol ester, 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Reactivity Profile
The reactivity of this molecule is characterized by the distinct functionalities of the aldehyde and the boronic ester groups. This dual reactivity allows for sequential or orthogonal synthetic strategies.
Reactions at the Boronic Ester Moiety: Suzuki-Miyaura Coupling
The C-B bond of the dioxaborolane ring is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of C-C bonds.[2] This reaction enables the synthesis of a diverse range of biaryl compounds.
The general scheme for the Suzuki-Miyaura coupling reaction is as follows:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), an aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.[3][4] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 74[3] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 24 | Low (3-15%)[5] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Reactions at the Aldehyde Group
The formyl group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig-type reactions, and oxidation/reduction.
Reductive amination is a powerful method for the formation of C-N bonds, leading to the synthesis of secondary and tertiary amines.[6] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.
Figure 2: General scheme of the reductive amination reaction.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), a reducing agent is added. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7] The reaction is typically stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. For less reactive amines, the reaction may require heating or the use of a Lewis acid catalyst.[8]
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium Borohydride (NaBH₄) | Mild, requires protic solvents. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of aldehydes, toxic cyanide byproduct.[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective for a wide range of substrates, non-toxic byproducts. |
The aldehyde functionality readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. The HWE reaction typically provides excellent E-selectivity.
Figure 3: Comparison of Wittig and Horner-Wadsworth-Emmons reactions.
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction
To a suspension of a phosphonate ester in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature (e.g., 0 °C or -78 °C), a strong base (e.g., sodium hydride or n-butyllithium) is added to generate the phosphonate carbanion. After stirring for a short period, a solution of this compound in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Stability
The stability of this compound is a critical consideration for its storage and use in synthesis. The pinacol ester provides significantly greater stability compared to the free boronic acid; however, it is susceptible to hydrolysis.
Hydrolytic Stability
The boronic ester can undergo hydrolysis to the corresponding boronic acid, particularly under aqueous acidic or basic conditions. The rate of hydrolysis is influenced by both pH and the electronic nature of substituents on the phenyl ring.
Studies on substituted phenylboronic pinacol esters have shown that hydrolysis is considerably accelerated at physiological pH (7.4).[9][10][11] The presence of an electron-withdrawing group, such as the formyl group in the meta position, is expected to increase the rate of hydrolysis compared to unsubstituted phenylboronic acid pinacol ester by making the boron atom more electrophilic.
Experimental Protocol: Analysis of Hydrolytic Stability
The stability of the compound can be assessed by dissolving it in aqueous buffer solutions of varying pH (e.g., pH 4, 7, and 10) and monitoring the disappearance of the starting material and the appearance of the corresponding boronic acid over time using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
Table 3: Factors Influencing Hydrolysis of Phenylboronic Pinacol Esters
| Factor | Effect on Hydrolysis Rate |
| pH | Significantly accelerated at physiological and basic pH.[11] |
| Electron-withdrawing substituents | Generally increase the rate of hydrolysis. |
| Electron-donating substituents | Generally decrease the rate of hydrolysis.[10] |
Storage and Handling
To minimize decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It should be protected from moisture and strong oxidizing agents.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of this compound makes it a valuable building block in the synthesis of complex molecules with potential biological activity. Boronic acids and their derivatives are known to be inhibitors of various enzymes, including serine proteases.[5][7] The aldehyde group can be elaborated into a variety of functional groups to interact with biological targets.
Derivatives of this molecule can be designed to target specific signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, the biaryl scaffold generated via Suzuki-Miyaura coupling is a common motif in many approved drugs. The subsequent modification of the aldehyde can introduce pharmacophores that modulate protein-protein interactions or enzyme activity.
Figure 4: A potential workflow for utilizing the title compound in drug discovery.
While specific examples of drugs derived directly from this compound are not extensively documented in the public domain, its structural motifs are prevalent in medicinal chemistry. The strategic combination of a versatile cross-coupling partner and a modifiable functional group makes it a powerful tool for the exploration of chemical space in the pursuit of novel therapeutics.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for a broad range of synthetic transformations, enabling the construction of complex molecular architectures. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols and data serve as a practical resource for scientists working with this important chemical intermediate.
References
- 1. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde molecular weight and formula"
An In-depth Technical Guide on 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of both a boronic ester and an aldehyde functional group, make it a valuable reagent for the construction of complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This compound is also known by other names, including 3-Formylphenylboronic acid pinacol ester.[1][2]
| Property | Value |
| Molecular Formula | C13H17BO3[3] |
| Molecular Weight | 232.09 g/mol [3][4] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 51 - 55 °C[3] |
| CAS Number | 380151-86-0[1][3] |
Applications in Organic Synthesis
This compound is a key intermediate in various synthetic transformations. The pinacol ester group provides stability compared to the corresponding boronic acid, facilitating easier handling and storage.[5] The aldehyde group can be further functionalized, while the boronic ester is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[5][6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls and other conjugated systems. Below is a general experimental protocol for a typical Suzuki-Miyaura reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the solvent (e.g., a 4:1 mixture of dioxane and water) to the flask. Finally, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (often between 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving several key steps. The following diagram illustrates this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides essential information for researchers and professionals working with this compound, highlighting its properties, synthetic utility, and a standard experimental protocol for its application in the widely used Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a masked boronic acid (a pinacol boronate) and a benzaldehyde moiety. This unique combination makes it a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding free boronic acid, while the aldehyde group offers a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidations.
These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions for the synthesis of substituted biaryl aldehydes, which are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
Core Applications
The primary application of this compound is the synthesis of biphenyl-3-carboxaldehydes and their derivatives. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the boronate-bearing aromatic ring and various aryl or heteroaryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Application Notes and Protocols for Suzuki Reaction with 3-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls and substituted aromatic compounds. 3-Formylphenylboronic Acid Pinacol Ester is a versatile building block in these reactions, allowing for the introduction of a benzaldehyde moiety, a key precursor for various functional groups.
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 3-Formylphenylboronic Acid Pinacol Ester with various aryl halides. The information is compiled from established chemical literature and is intended to serve as a comprehensive guide for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, 3-Formylphenylboronic Acid Pinacol Ester) with an organic halide or triflate. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Experimental Protocols
Below is a general, robust protocol for the Suzuki-Miyaura coupling of 3-Formylphenylboronic Acid Pinacol Ester with aryl bromides. This protocol can be adapted for various substrates.
Materials and Reagents:
-
3-Formylphenylboronic Acid Pinacol Ester (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Formylphenylboronic Acid Pinacol Ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 3-Formylphenylboronic Acid Pinacol Ester with various aryl halides.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Toluene | 110 | 16 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 8 | 75-85 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 |
| 3-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 80 | 18 | 82-92 |
Note: Yields are indicative and can vary based on the specific reaction scale and purity of reagents.
Mandatory Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional building block with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a stable boronic acid pinacol ester and a reactive benzaldehyde moiety, allows for sequential and diverse chemical modifications. This enables the construction of complex molecular architectures and the synthesis of novel drug candidates. This document provides an overview of its applications, supported by detailed experimental protocols for key transformations, and highlights its potential in the development of various therapeutic agents.
Introduction
The strategic incorporation of boron into organic molecules has led to the development of several FDA-approved drugs, showcasing the importance of boron chemistry in modern medicine. This compound is a valuable reagent that serves as a linchpin in the synthesis of a wide array of biologically active compounds. The pinacol ester of the boronic acid provides stability and facilitates purification, making it amenable to a variety of reaction conditions, particularly the robust and widely used Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde functional group offers a gateway for numerous derivatizations, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse pharmacophores.[2]
Key Applications in Medicinal Chemistry
The dual reactivity of this compound makes it a powerful tool for lead generation and optimization in drug discovery programs. Its applications span various therapeutic areas.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The boronic acid ester functionality is predominantly utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast number of marketed drugs and clinical candidates due to their ability to mimic peptide bonds, interact with biological targets through pi-stacking, and provide rigid scaffolds for the precise positioning of functional groups.
General Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 3-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorescent probes utilizing 3-Formylphenylboronic Acid Pinacol Ester as a key building block. This versatile reagent allows for the straightforward introduction of a formyl group, which can be further functionalized, and a boronic acid pinacol ester, a reactive handle for detecting various analytes such as reactive oxygen species (ROS), biothiols, and saccharides.
Overview and Principle
3-Formylphenylboronic Acid Pinacol Ester is a valuable synthetic intermediate in the construction of fluorescent probes. The formyl group serves as a versatile anchor for introducing a fluorophore backbone through various chemical reactions, including Suzuki-Miyaura cross-coupling and condensation reactions. The boronic acid pinacol ester moiety acts as the recognition site for a wide range of biologically relevant molecules. The general principle involves the modulation of the fluorophore's emission properties upon the binding or reaction of the analyte with the boronic acid group.
Key Applications:
-
Detection of Reactive Oxygen Species (ROS): Boronic esters are known to react with hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to a change in the fluorescence of the probe. This "turn-on" or ratiometric response enables the detection of oxidative stress in biological systems.
-
Sensing of Saccharides: The reversible covalent interaction of boronic acids with diols forms cyclic boronate esters, which can alter the photophysical properties of the attached fluorophore, allowing for the detection of sugars.
-
Enzyme Activity Assays: Probes can be designed where the boronic acid pinacol ester acts as a protecting group that is cleaved by a specific enzyme, such as tyrosinase, resulting in a fluorescent signal.
Synthetic Protocols
Two primary synthetic strategies are presented for coupling 3-Formylphenylboronic Acid Pinacol Ester with a fluorescent core: Suzuki-Miyaura cross-coupling and condensation reactions.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a coumarin-based fluorescent probe. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the boronic acid ester and a halogenated fluorophore.
Materials and Reagents:
-
3-Formylphenylboronic Acid Pinacol Ester
-
Halogenated Coumarin (e.g., 7-Bromo-4-methylcoumarin)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-Formylphenylboronic Acid Pinacol Ester (1.2 equivalents), the halogenated coumarin (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.05 - 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired fluorescent probe.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for synthesizing a fluorescent probe via Suzuki-Miyaura coupling.
Protocol 2: Synthesis via Condensation Reaction
This protocol is suitable for creating probes with an imine linkage by reacting the formyl group of the boronic acid ester with an amino-functionalized fluorophore.
Materials and Reagents:
-
3-Formylphenylboronic Acid Pinacol Ester
-
Amino-functionalized Fluorophore (e.g., 3-Amino-7-(diethylamino)coumarin)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Hexane
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the amino-functionalized fluorophore (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Addition of Reactant: Add 3-Formylphenylboronic Acid Pinacol Ester (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base product by TLC.
-
Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Washing: Collect the solid product by filtration and wash it with cold ethanol and then with hexane to remove any unreacted starting materials.
-
Drying: Dry the purified fluorescent probe under vacuum.
Application: Detection of Hydrogen Peroxide (H₂O₂)
Fluorescent probes synthesized from 3-Formylphenylboronic Acid Pinacol Ester can be used for the sensitive and selective detection of H₂O₂. The underlying principle is the H₂O₂-mediated oxidation of the boronate ester to a phenol, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence.
Protocol for H₂O₂ Detection:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a buffer solution (e.g., PBS, pH 7.4).
-
Sample Addition: Add the sample containing H₂O₂ to the probe solution.
-
Incubation: Incubate the mixture at room temperature or 37 °C for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to generate a calibration curve.
Signaling Pathway: H₂O₂ Detection
Caption: Mechanism of H₂O₂ detection by a boronate-based fluorescent probe.
Quantitative Data Summary
The photophysical and sensing properties of fluorescent probes derived from arylboronic acid pinacol esters are summarized below. Note that these values are representative and can vary depending on the specific fluorophore core and experimental conditions.
| Probe Characteristic | Typical Range/Value | Reference |
| Excitation Wavelength (λex) | 350 - 550 nm | [1] |
| Emission Wavelength (λem) | 450 - 650 nm | [1] |
| Quantum Yield (Φ) | 0.1 - 0.8 | [2] |
| Molar Extinction Coefficient (ε) | 20,000 - 80,000 M⁻¹cm⁻¹ | [2] |
| Detection Limit for H₂O₂ | 10 nM - 1 µM | [3][4] |
| Response Time for H₂O₂ | 5 - 30 minutes | [3] |
Safety and Handling
-
3-Formylphenylboronic Acid Pinacol Ester and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
These protocols and application notes provide a foundation for the synthesis and utilization of fluorescent probes based on 3-Formylphenylboronic Acid Pinacol Ester. Researchers are encouraged to optimize the reaction conditions and probe design for their specific applications.
References
- 1. Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs typically involves the condensation reaction of multitopic organic building blocks.
This document provides detailed application notes and a representative experimental protocol for the synthesis of an imine-linked COF using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a key building block. This aldehyde, featuring a pinacolborane group, offers the potential for post-synthetic modification via cross-coupling reactions, allowing for the introduction of additional functionalities into the COF structure. While a specific protocol for this exact monomer is not prevalent in published literature, the following information is based on established synthesis methodologies for analogous aromatic aldehydes and polyamine linkers.
Reaction Principle and Logical Workflow
The synthesis of the target COF is based on the Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). This reaction is reversible, which allows for "error-correction" during the polymerization process, leading to a crystalline and ordered framework. The pinacolborane moiety is expected to remain intact during the COF formation, making it available for subsequent functionalization.
Representative Experimental Protocol: Synthesis of an Imine-Linked COF
This protocol describes a typical solvothermal synthesis of a 2D imine-linked COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound (≥98% purity)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (≥98% purity)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic acid (aqueous solution, e.g., 6 M)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, reagent grade)
-
Pyrex tube with a sealable cap
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Pyrex tube, add this compound (e.g., 0.3 mmol).
-
Add 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.2 mmol, maintaining a 3:2 molar ratio of aldehyde to amine functional groups).
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 2 mL total).
-
Add an aqueous solution of acetic acid (e.g., 0.2 mL of 6 M solution).
-
-
Degassing and Sealing:
-
Sonicate the mixture for 10-15 minutes to obtain a homogeneous dispersion.
-
Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
-
Solvothermal Synthesis:
-
Place the sealed tube in an oven preheated to 120 °C.
-
Heat the reaction mixture for 3 days. A precipitate should form during this time.
-
-
Isolation and Purification:
-
After cooling the tube to room temperature, open it carefully.
-
Collect the precipitate by filtration through a medium porosity fritted glass funnel.
-
Wash the collected solid sequentially with copious amounts of acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
-
Activation:
-
To activate the COF and remove residual solvent from the pores, perform a solvent exchange by soaking the purified powder in anhydrous acetone for 24 hours.
-
Decant the acetone and dry the solid under high vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.
-
Data Presentation: Expected Properties of the Synthesized COF
The following table summarizes the expected range of properties for a 2D imine-linked COF synthesized from an aromatic aldehyde and TAPB, based on literature values for analogous systems.
| Property | Expected Value/Range | Characterization Technique |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 2500 m²/g | Nitrogen adsorption-desorption at 77 K |
| Pore Size | 1.2 - 3.0 nm | Non-local density functional theory (NLDFT) on N₂ adsorption isotherm |
| Pore Volume | 0.5 - 1.5 cm³/g | Nitrogen adsorption-desorption at 77 K |
| Crystallinity | Crystalline | Powder X-ray Diffraction (PXRD) |
| Thermal Stability | Stable up to 300-400 °C | Thermogravimetric Analysis (TGA) |
Characterization and Signaling Pathway Diagram
The successful synthesis of the COF is typically confirmed through a series of characterization techniques. The logical flow of this characterization process is depicted below.
Applications and Future Directions
The synthesized COF, with its pendant pinacolborane groups, is a versatile platform for further functionalization. The boron-ester moiety can be readily transformed into other functional groups or used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce catalytic sites, recognition motifs for drug delivery, or chromophores for sensing applications.
Potential Applications:
-
Heterogeneous Catalysis: The porous and crystalline nature of the COF allows for the uniform distribution of catalytic sites, potentially enhancing catalytic activity and selectivity.
-
Drug Delivery: The tunable pore size and the possibility of functionalizing the pore walls make these COFs attractive candidates for controlled drug release systems.
-
Gas Storage and Separation: The high surface area and ordered pore structure are beneficial for the selective adsorption and storage of gases.
-
Sensing: The incorporation of specific functional groups can lead to the development of highly sensitive and selective chemical sensors.
Further research can focus on optimizing the synthesis conditions to control the crystallinity and morphology of the COF, as well as exploring a variety of post-synthetic modifications to tailor the material's properties for specific applications in materials science and drug development.
Application Notes and Protocols for the Derivatization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a benzaldehyde group allows for a wide range of chemical transformations, while the pinacol boronic ester moiety serves as a crucial handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This unique combination makes it an invaluable building block for the synthesis of complex organic molecules, including novel therapeutic agents and fluorescent probes.[1]
This document provides detailed application notes and experimental protocols for the derivatization of the benzaldehyde group in this compound. The protocols described herein focus on three key transformations: the Wittig reaction for the formation of stilbene derivatives, the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds like boronic chalcones, and reductive amination for the generation of secondary and tertiary amines.
Key Derivatization Reactions
The aldehyde functional group in this compound is amenable to a variety of derivatization reactions. The following sections detail the protocols for some of the most common and synthetically useful transformations.
Wittig Reaction: Synthesis of Borylated Stilbene Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][3] In the context of this compound, this reaction allows for the straightforward synthesis of stilbene derivatives bearing a boronic ester group. These borylated stilbenes are valuable intermediates in organic synthesis and have been investigated for their potential biological activities.[4][5]
Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.
-
Quantitative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (¹H NMR) |
| 3-(Stilben-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Benzyltriphenylphosphonium chloride | 72-85 | Not explicitly found for this specific compound, but analogous structures show characteristic olefinic protons in the range of δ 6.9-7.5 ppm. |
Note: The yield is based on analogous Wittig reactions for the synthesis of pinacolyl boronate stilbenes.[4]
Knoevenagel Condensation: Synthesis of Boronic Chalcone Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7][8] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. When this compound is reacted with an acetophenone derivative, it yields a boronic chalcone. Boronic chalcones have emerged as a promising class of compounds with potent anticancer activity.[9][10][11]
Experimental Protocol: Synthesis of a Boronic Chalcone Derivative
-
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Hydrochloric acid (e.g., 1 M)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add aqueous sodium hydroxide solution dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours).
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data:
| Derivative | Reagent | Yield (%) | Biological Activity (IC₅₀) |
| Boronic Chalcone 1 | Acetophenone | >80% | Not specified |
| Boronic Chalcone 2 (Compound 5 in source) | 4'-Hydroxyacetophenone | Not specified | 17.9 µM (SCC-25 cancer cells)[10] |
Note: Yields are typically high for this type of condensation. The IC₅₀ value is for a structurally related boronic chalcone.
Reductive Amination: Synthesis of Borylated Amine Derivatives
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[12][13][14] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and can be used to synthesize a wide variety of secondary and tertiary amines.
Experimental Protocol: Synthesis of a Secondary Amine Derivative
-
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Methanol or Dichloromethane
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in methanol or dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (¹H NMR) |
| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline | Aniline | 75% | Not explicitly found for this specific compound, but a representative ¹H NMR spectrum of a similar Boc-protected amine shows characteristic signals for the benzylic protons and the aromatic protons.[15] |
Note: The yield is based on a representative reductive amination of an aliphatic boronic acid pinacol ester.[15]
Applications in Drug Development: Boronic Chalcones as Anticancer Agents
Derivatives of this compound, particularly boronic chalcones, have shown significant promise as anticancer agents.[9][10][11] These compounds have been demonstrated to exhibit cytotoxicity against various cancer cell lines, including breast and squamous cell carcinoma.[9][10]
One of the key mechanisms of action for some boronic chalcones is the inhibition of the proteasome.[16] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, including tumor suppressor proteins like p53. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis (programmed cell death) in cancer cells.[16]
The p53 signaling pathway plays a critical role in this process. Under normal conditions, p53 levels are kept low through ubiquitination by MDM2 and subsequent degradation by the proteasome. When the proteasome is inhibited by a boronic chalcone, p53 accumulates, leading to the transcription of target genes that arrest the cell cycle and induce apoptosis.
Visualizations
Caption: General experimental workflows for the derivatization of this compound.
Caption: Simplified signaling pathway showing the proposed mechanism of action for boronic chalcones via proteasome inhibition and p53 activation.
References
- 1. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and evaluation of novel boronic-chalcone derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation with 3-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing 3-Formylphenylboronic Acid Pinacol Ester in carbon-carbon bond formation reactions. This versatile building block is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures and other valuable organic molecules.
Introduction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[1] 3-Formylphenylboronic Acid Pinacol Ester is an ideal substrate for this reaction, as the pinacol ester provides enhanced stability compared to the free boronic acid, and the formyl group can be retained or further functionalized in the product.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of 3-Formylphenylboronic Acid Pinacol Ester with an aryl bromide. The conditions provided are a general starting point and may require optimization for specific substrates.
Materials and Reagents
-
3-Formylphenylboronic Acid Pinacol Ester
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-Formylphenylboronic Acid Pinacol Ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~92 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 16 | ~88 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | t-AmylOH | 110 | 24 | ~85 |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Application Notes: Heck Reaction
The Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, typically involving the reaction of an aryl or vinyl halide with an alkene.[2] While less common for boronic acid derivatives, under certain modified conditions, organoboron compounds can be utilized in Heck-type reactions.
For the application of 3-Formylphenylboronic Acid Pinacol Ester in a Heck-type reaction, it would likely first be converted in situ to a more reactive organometallic species or used in an oxidative Heck coupling variant. A general representation of a Heck reaction is provided below.
General Heck Reaction Scheme
Caption: A simplified representation of the Heck reaction.
Researchers interested in exploring Heck-type reactions with 3-Formylphenylboronic Acid Pinacol Ester should consult the literature on oxidative Heck reactions and related methodologies that utilize organoboron reagents as the arylating agent.
Conclusion
3-Formylphenylboronic Acid Pinacol Ester is a valuable and versatile reagent for the synthesis of complex organic molecules through palladium-catalyzed carbon-carbon bond formation. The protocols and information provided herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, particularly in the context of the robust and reliable Suzuki-Miyaura coupling. As with any chemical reaction, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
Application Notes and Protocols: The Role of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in the Development of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional building block in pharmaceutical development. Its unique structure, featuring a boronic ester at the meta position and a benzaldehyde group, allows for sequential and diverse chemical modifications. The boronic ester moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Simultaneously, the aldehyde group serves as a reactive handle for a variety of transformations, including reductive amination, condensation reactions, and the formation of heterocyclic rings. These characteristics make it a valuable starting material in the synthesis of complex molecular scaffolds for drug discovery.
A significant application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[2][3]
This document provides detailed application notes and protocols for the use of this compound in the development of IRAK4 inhibitors, with a focus on the synthesis and biological evaluation of a potent inhibitor with an oxazolo[4,5-b]pyridine scaffold.
Signaling Pathway and Therapeutic Rationale
The IRAK4 signaling pathway is a central component of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[1][4] This, in turn, drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation.[5] By inhibiting the kinase activity of IRAK4, it is possible to block this entire inflammatory cascade, offering a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.[2][3]
Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition.
Application in the Synthesis of an Oxazolo[4,5-b]pyridine-based IRAK4 Inhibitor
This compound is a key starting material for the synthesis of potent IRAK4 inhibitors, such as compound 42 , which features an oxazolo[4,5-b]pyridine scaffold.[5] The synthesis involves a multi-step sequence where the boronic ester is utilized in a Suzuki coupling reaction to form a key biaryl bond, and the aldehyde is subsequently used to construct a heterocyclic core.
Synthetic Workflow
The general workflow for the synthesis of an IRAK4 inhibitor using this compound is outlined below. This involves the initial Suzuki coupling, followed by a series of transformations to build the final inhibitor molecule.
Figure 2: General Synthetic Workflow for an IRAK4 Inhibitor.
Experimental Protocols
The following are representative protocols for key steps in the synthesis and evaluation of IRAK4 inhibitors derived from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable aryl halide to form a biaryl aldehyde intermediate.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 2-chloro-3-aminopyridine) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde intermediate.
Protocol 2: IRAK4 Kinase Activity Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of a synthesized compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (e.g., Compound 42)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay for Cytokine Inhibition
This protocol describes a method to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
LPS (lipopolysaccharide)
-
Test compound (e.g., Compound 42)
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the inhibitory effect of the test compound on cytokine production and calculate the IC₅₀ values.
Data Presentation
The following tables summarize representative quantitative data for a potent IRAK4 inhibitor (Compound 42 ) synthesized using a strategy involving 3-formylphenylboronic acid pinacol ester.[5]
Table 1: In Vitro Activity and Selectivity of Compound 42
| Target | IC₅₀ (nM) |
| IRAK4 | 8.9 |
| hERG | >30,000 |
Table 2: In Vitro ADME Properties of Compound 42
| Parameter | Value |
| Human Plasma Protein Binding (%) | 99.8 |
| Rat Plasma Protein Binding (%) | 97.2 |
| CYP Inhibition (IC₅₀, µM) | |
| CYP1A2 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | >50 |
| CYP2C9 | 12 |
| CYP2C19 | 2.7 |
Table 3: In Vivo Pharmacokinetic Properties of Compound 42 in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 68 |
| T½ (h) | 2.5 |
| Cmax (ng/mL) | 1234 |
| AUC (ng·h/mL) | 5678 |
Table 4: In Vivo Efficacy of Compound 42 in a Mouse LPS-Induced SIRS Model
| Cytokine | Inhibition (%) at 50 mg/kg | Inhibition (%) at 100 mg/kg |
| TNF-α | Significant Reduction | Significant Reduction |
| IL-6 | Significant Reduction | Significant Reduction |
Conclusion
This compound is a highly valuable and versatile building block in the development of novel therapeutics, particularly in the synthesis of IRAK4 inhibitors. Its bifunctional nature allows for the efficient construction of complex molecular architectures required for potent and selective inhibition of this key inflammatory kinase. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of new drug candidates targeting the IRAK4 signaling pathway. The successful development of compounds like inhibitor 42 underscores the potential of this chemical entity in advancing the field of medicinal chemistry and providing new treatment options for inflammatory and autoimmune diseases.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Formylphenylboronic Acid Pinacol Ester in various palladium-catalyzed cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and functional materials. The pinacol ester offers enhanced stability and handling characteristics compared to the corresponding boronic acid.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. 3-Formylphenylboronic Acid Pinacol Ester is an excellent coupling partner for the synthesis of biaryl aldehydes, which are precursors to a wide range of complex molecules.
Reaction Principle: The reaction involves a catalytic cycle with a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid pinacol ester (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 24 | 78 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 65 |
Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
Materials:
-
3-Formylphenylboronic Acid Pinacol Ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene
-
Water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-Formylphenylboronic Acid Pinacol Ester, 4-bromoanisole, and potassium phosphate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
In a separate vial, quickly weigh and add palladium(II) acetate and SPhos.
-
Under a positive flow of argon, add the catalyst and ligand to the reaction flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] While 3-Formylphenylboronic Acid Pinacol Ester is not a typical substrate for this reaction (which usually involves aryl halides), its corresponding aryl halide precursor (e.g., 3-bromobenzaldehyde) can be used to synthesize precursors for this reagent. Subsequently, the boronic ester can be introduced, or the formyl group can be protected during the amination. For the purpose of these notes, we will describe a general protocol for a related transformation.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[1] The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl Bromide (e.g., 3-bromobenzaldehyde derivative, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, palladium(II) acetate, and BINAP to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine.
-
Add sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3] The formyl group on the 3-Formylphenylboronic Acid Pinacol Ester is generally tolerant to the conditions of the Heck reaction.
Reaction Principle: The mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated.[4]
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
3-Iodo or 3-Bromobenzaldehyde derivative (as a proxy for the reactivity of the boronic ester's aromatic ring, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile or DMF (solvent)
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with argon three times.
-
Add the solvent, alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the mixture to remove the triethylammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] The presence of the formyl group on the boronic ester is compatible with these reaction conditions.
Reaction Principle: This reaction is catalyzed by palladium and a copper co-catalyst. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
3-Iodo or 3-Bromobenzaldehyde derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) Iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed solvent/base (e.g., triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite to remove the salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling Catalytic Cycles Diagram:
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthetic Pathways Incorporating 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional building block in modern organic synthesis.[1] Its unique structure, featuring both a reactive aldehyde group and a stable boronic ester, allows for sequential and diverse chemical transformations. This dual functionality makes it an invaluable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The pinacol ester moiety offers enhanced stability and ease of handling compared to the corresponding boronic acid, while the aldehyde provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
These application notes provide an overview of key synthetic pathways incorporating this reagent, with detailed protocols for Suzuki-Miyaura cross-coupling, Wittig reactions, and reductive aminations.
Key Applications in Drug Discovery and Materials Science
The strategic positioning of the boronic ester and aldehyde groups in this compound allows for the construction of molecular scaffolds prevalent in numerous biologically active compounds and functional materials.
-
Medicinal Chemistry: This building block is instrumental in the synthesis of biaryl and substituted benzylamine cores, which are common motifs in various therapeutic agents, including kinase inhibitors and phosphodiesterase inhibitors. The ability to perform sequential reactions on the two functional groups enables the rapid generation of diverse compound libraries for lead discovery and optimization.
-
Materials Science: The rigid biaryl structures formed via Suzuki-Miyaura coupling are foundational for the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The aldehyde functionality can be further modified to tune the electronic and photophysical properties of these materials.
Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] this compound serves as an excellent coupling partner for the synthesis of biaryl aldehydes. These products can then undergo further functionalization of the aldehyde group.
Experimental Protocol: Synthesis of 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) dissolved in water (2 mL) to the flask.
-
Add toluene (10 mL) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl aldehyde.
Quantitative Data: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides (Representative Yields)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | 75-85 |
| 4 | 2-Bromopyridine | 2-(3-Formylphenyl)pyridine | 70-80 |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] The aldehyde functionality of this compound readily undergoes olefination to produce stilbene derivatives, which are important scaffolds in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve yields for Suzuki coupling reactions involving 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using this compound?
Low yields with this substrate can be attributed to several factors. The benzaldehyde group is electron-withdrawing, which can decrease the nucleophilicity of the boronic ester and slow the crucial transmetalation step in the catalytic cycle.[1] Additionally, the aldehyde functional group could potentially interact with the catalyst or reaction components, leading to side reactions. General issues such as catalyst deactivation, suboptimal base or solvent choice, and insufficient reaction temperature can also contribute to poor yields.[2][3]
Q2: What are the most common side reactions to expect?
The most common side reactions in Suzuki couplings, particularly with boronic esters, are:
-
Protodeboronation: The boronic ester is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. Using anhydrous solvents and appropriate bases can mitigate this. The pinacol ester form is generally less prone to protodeboronation than the corresponding boronic acid.[3]
-
Homocoupling: The boronic ester couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture is critical to prevent this.[3]
Q3: How do I select the optimal palladium catalyst and ligand for this coupling?
For electron-deficient boronic acids and their esters, highly active catalyst systems are often necessary.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are frequently effective.[3][4] These ligands help stabilize the palladium catalyst and promote the oxidative addition step.[3] Standard catalysts like Pd(PPh₃)₄ may require higher temperatures and show lower activity for challenging substrates.[1]
Q4: Which base is most effective for this reaction?
The base plays a critical role in activating the boronic ester for transmetalation.[3][5] For challenging couplings with electron-deficient partners, a stronger base is often required.[4]
-
Potassium phosphate (K₃PO₄) is frequently effective and a good starting point.[3]
-
Cesium carbonate (Cs₂CO₃) is a stronger base that can accelerate slow reactions but may also promote side reactions.[1]
-
Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also widely used.[3][6]
The choice of base is highly dependent on the specific substrates, catalyst, and solvent system.[3]
Q5: What are the recommended solvent and temperature conditions?
A screening of solvents and temperatures is often necessary for optimization.[2]
-
Solvents: Common choices include toluene, dioxane, THF, and DMF, often with an aqueous component.[1][2] For instance, a mixture like Toluene/H₂O or Dioxane/H₂O is frequently used with inorganic bases.[1]
-
Temperature: Higher temperatures can help overcome the activation energy barrier, but can also increase the rate of side reactions.[3] A typical range to explore is 70-110°C.[2][6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or no conversion of starting materials.
Possible Cause & Solution
-
Inactive Catalyst System: The chosen catalyst/ligand combination may not be active enough for this electron-deficient substrate.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for product formation and potential decomposition by TLC or LC-MS.[3]
-
-
Inappropriate Base: The base may not be strong enough to promote the formation of the reactive boronate species.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.
Problem 2: Significant formation of homocoupled (dimerized) boronic ester.
Possible Cause & Solution
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic ester.
-
Solution: Improve degassing procedures for all solvents and reagents.[3]
-
-
Inefficient Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) may be slow, allowing Pd(II) species to facilitate homocoupling.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the presence of Pd(II) at the start of the reaction.[3]
-
Problem 3: Protodeboronation is a major side product.
Possible Cause & Solution
-
Presence of Protic Sources: Water or other protic impurities in the reaction mixture can lead to the cleavage of the C-B bond.
-
Solution: Use anhydrous solvents and dry reagents. While many Suzuki protocols use aqueous bases, minimizing the amount of water or using a non-aqueous base system (e.g., KF in THF) can be beneficial.[5] The use of the pinacol ester already provides some stability against this side reaction compared to the boronic acid.[3]
-
-
Suboptimal Base: Certain bases may facilitate protodeboronation more than others.
-
Solution: Screen different bases. Sometimes a weaker base or a non-hydroxide base can reduce the extent of this side reaction.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting points for optimizing the Suzuki coupling of this compound with a generic aryl bromide.
Table 1: Catalyst & Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | High activity for electron-deficient substrates.[1] | Air-sensitive, higher cost.[1] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Excellent for sterically hindered partners.[1] | Air-sensitive, higher cost.[1] |
| Pd(PPh₃)₄ (2-5) | - | Readily available and well-understood.[1] | Lower activity, may require higher temperatures.[1] |
| PdCl₂(dppf) (2-3) | - | Relatively air-stable precatalyst.[1] | May not be as active as Buchwald-type systems.[1] |
Table 2: Base & Solvent System Screening
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Toluene / H₂O (9:1) | 80-110 | Often effective for challenging couplings.[1][3] |
| K₂CO₃ (2-3) | Dioxane / H₂O (4:1) | 80-100 | Common and effective moderate base.[1][3] |
| Cs₂CO₃ (2-3) | THF or Dioxane | 70-90 | Strong base, can accelerate slow reactions.[1] |
| KF (3) | Anhydrous THF | 70-80 | Useful if substrates are base-sensitive.[5] |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a generalized procedure that should be optimized for specific substrates.[3]
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the chosen base (e.g., K₃PO₄, 2-3 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 9:1 Toluene/H₂O) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously for the specified time (e.g., 4-24 hours).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Component Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"purification methods for 3-Formylphenylboronic Acid Pinacol Ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylphenylboronic Acid Pinacol Ester.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-Formylphenylboronic Acid Pinacol Ester.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product appears as an oil and will not solidify | - Residual solvent- Presence of impurities lowering the melting point | - Dry the product under high vacuum for an extended period.- Attempt trituration with a non-polar solvent like hexane or pentane. Cool the mixture and scratch the flask to induce crystallization.- If the product is intended for immediate use in a subsequent reaction where minor impurities are tolerable, consider using the crude material after a simple filtration through a silica plug. |
| Streaking or poor separation during silica gel column chromatography | - The slightly polar nature of the boronic ester can cause it to adhere strongly to silica gel.- Hydrolysis of the pinacol ester on the acidic silica surface to the more polar boronic acid. | - Use a less polar solvent system: Start with a high ratio of a non-polar solvent (e.g., hexane or cyclohexane) to a polar solvent (e.g., ethyl acetate or diethyl ether) and gradually increase the polarity.- Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or basic agent like triethylamine (~1%) before packing the column.- Use boric acid-impregnated silica gel: This can suppress the over-adsorption of the boronic ester.[1]- Consider an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for purifying boronic esters and may prevent hydrolysis.[2] |
| Low recovery of the product from the column | - Strong adsorption of the product to the silica gel. | - In addition to the solutions for streaking, ensure a thorough elution with a more polar solvent system at the end of the chromatography to recover any strongly adsorbed product.- Use a shorter, wider column to minimize the path length and potential for adsorption. |
| Product degrades during purification | - Hydrolysis of the pinacol ester to the corresponding boronic acid due to exposure to water or acidic conditions. | - Ensure all solvents and glassware are dry.- Avoid prolonged exposure to acidic conditions. If using silica gel, consider the deactivation methods mentioned above.- Work up the reaction and perform purification steps as quickly as is reasonably possible. |
| Presence of unexpected impurities in the final product's NMR spectrum | - Incomplete reaction.- Side reactions during synthesis (e.g., Miyaura borylation).- Contamination from solvents or reagents. | - Unreacted starting material (e.g., 3-bromobenzaldehyde): Optimize reaction time and temperature. Ensure the purity of all reagents.- Homocoupling of the starting material: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.- Protodeborylation (loss of the boronic ester group): Minimize exposure to water and acidic conditions during workup and purification.- Pinacol: This can be present if there is an excess used in the synthesis or due to hydrolysis of the product. It can often be removed by washing with water or by vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-Formylphenylboronic Acid Pinacol Ester?
A1: The most common and effective purification methods are:
-
Flash Column Chromatography: This is a widely used technique. To overcome potential issues with the compound sticking to the stationary phase, consider using a gradient of hexane and ethyl acetate as the eluent.[3] Alternative stationary phases like neutral alumina or boric acid-impregnated silica gel can also be effective.[1][2]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems to explore include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane).
-
Trituration: For crude products that are oily or waxy, trituration with a non-polar solvent like hexane can help to induce crystallization and wash away non-polar impurities.
Q2: My 3-Formylphenylboronic Acid Pinacol Ester appears to be hydrolyzing during my aqueous workup. How can I minimize this?
A2: Hydrolysis of the pinacol ester to the boronic acid can be a problem, especially in acidic or physiological pH conditions. To minimize this, you can:
-
Perform the aqueous washings quickly and at a low temperature.
-
Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
-
Ensure prompt and thorough drying of the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Q3: What are some typical impurities I might see after synthesizing 3-Formylphenylboronic Acid Pinacol Ester via a Miyaura borylation reaction?
A3: Common impurities from a Miyaura borylation of an aryl halide include:
-
Unreacted aryl halide (e.g., 3-bromobenzaldehyde).
-
Homocoupled byproduct of the aryl halide.
-
Protodeborylated product (benzaldehyde).
-
Residual palladium catalyst.
-
Bis(pinacolato)diboron (B₂pin₂).
These impurities can often be separated by column chromatography.
Q4: Can I use the crude 3-Formylphenylboronic Acid Pinacol Ester in my next reaction without purification?
A4: This depends on the nature of the subsequent reaction and the purity of the crude product. If the crude material is relatively clean (as determined by techniques like ¹H NMR or TLC) and the subsequent reaction is tolerant of the minor impurities present, it may be possible to proceed without full purification. A common practice is to filter the crude reaction mixture through a plug of silica gel or celite to remove the palladium catalyst and then use the filtrate directly. However, for reactions that are sensitive to impurities, a full purification is highly recommended to ensure reproducibility and high yields.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general procedure and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the excess solvent to drain until it is level with the top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude 3-Formylphenylboronic Acid Pinacol Ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 3-Formylphenylboronic Acid Pinacol Ester.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, isopropanol, or acetone).
-
Slowly add a non-polar anti-solvent (e.g., hexane or heptane) at room temperature until the solution becomes slightly cloudy.
-
Gently warm the mixture until it becomes clear again.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purification Workflow
Caption: General workflow for the purification of 3-Formylphenylboronic Acid Pinacol Ester.
References
Technical Support Center: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reactions are homocoupling of the boronic ester to form a biphenyl dialdehyde and protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[1][2] Additionally, like other pinacol boronic esters, this compound is sensitive to hydrolysis, especially under aqueous conditions, which can affect reaction efficiency.[3]
Q2: Is the aldehyde functional group compatible with typical Suzuki-Miyaura reaction conditions?
A2: Yes, the aldehyde group is generally well-tolerated under the basic conditions of Suzuki-Miyaura coupling.[4] This allows for the synthesis of biaryls with formyl groups, which are valuable for further functionalization.[3] However, under very strong basic conditions or with specific catalysts, side reactions involving the aldehyde, such as the Cannizzaro reaction or aldol condensation, could potentially occur, though they are not commonly reported as major issues in standard Suzuki protocols.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Homocoupling is often promoted by the presence of oxygen, which can affect the palladium catalyst.[5] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst before the addition of the boronic ester can also be beneficial.
Q4: What are the best practices to avoid protodeboronation?
A4: Protodeboronation is the undesired cleavage of the C-B bond. This can be minimized by using anhydrous solvents, as water can be a proton source. The choice of base is also critical; using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide.
Q5: What are the recommended storage conditions for this compound?
A5: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Refrigeration is often recommended.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species. |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Protodeboronation | Use anhydrous solvents and a milder base (e.g., K₂CO₃, Cs₂CO₃). Ensure the reaction is run under a strictly inert atmosphere. |
| Poor Solubility | Choose a solvent system that ensures the solubility of all reactants. Common solvents include dioxane, THF, and toluene, often with a small amount of water. |
Issue 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[5] |
| Pd(II) Mediated Homocoupling | If using a Pd(II) precatalyst, consider adding a reducing agent or allowing for a pre-catalyst activation step before adding the boronic ester. |
| High Concentration | Running the reaction at a lower concentration may disfavor the bimolecular homocoupling reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Boronic Acid/Ester | Boronic acids and their pinacol esters can sometimes be challenging to remove completely. Consider a post-reaction aqueous wash with a mild base to hydrolyze and extract the unreacted boronic ester. |
| Pinacol Impurity | The pinacol byproduct from the boronic ester can be persistent. Purification can sometimes be achieved by recrystallization or by washing the solid product with a non-polar solvent like hexanes to dissolve the pinacol. |
| Streaking on Silica Gel | Boronic acid derivatives can streak on silica gel. Consider treating the silica gel with boric acid or using neutral alumina for chromatography. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions
| Parameter | Condition |
| Aryl Halide | 1.0 equiv |
| This compound | 1.1 - 1.5 equiv |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv) |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or THF/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for common issues in Suzuki-Miyaura reactions.
Caption: Potential side reactions of the aldehyde group under basic conditions.
References
"stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in different solvents"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in various experimental settings.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low or inconsistent yields. What are the potential causes and how can I troubleshoot this?
A1: Low or inconsistent yields in Suzuki-Miyaura coupling reactions with this reagent can stem from several factors related to its stability and handling. Here are the primary aspects to investigate:
-
Degradation of the Boronic Ester: this compound, like other pinacol boronic esters, is susceptible to hydrolysis, which converts it to the corresponding boronic acid. This hydrolysis can occur during storage, reaction setup, or under the reaction conditions, especially if water is present.[1][2]
-
Protodeboronation: This is a common side reaction where the boronic ester group is replaced by a hydrogen atom.[3] It can be promoted by strong bases and the presence of water.
-
Homocoupling: The dimerization of the boronic ester to form a biphenyl species can occur, often catalyzed by the presence of oxygen in the reaction mixture.[3][4]
-
Catalyst Inactivation: The palladium catalyst can be deactivated by impurities or oxygen.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh or properly stored this compound. If the reagent is old or has been exposed to air and moisture, its purity may be compromised. Consider analyzing the purity by HPLC or NMR before use.
-
Use Anhydrous Conditions: While some Suzuki coupling protocols call for aqueous bases, minimizing water content can reduce hydrolysis and protodeboronation.[3] Use dry solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize the Base: If you suspect protodeboronation, consider switching to a milder base. For instance, instead of strong bases like sodium hydroxide, you could try potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Thoroughly Degas Solvents: To prevent catalyst deactivation and homocoupling, ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[5]
-
Consider Alternative Boron Reagents: If stability remains a major issue, converting the boronic acid to a more robust derivative like a potassium trifluoroborate salt or a MIDA boronate can be an effective strategy.[3]
Issue 2: Appearance of an Additional Spot on TLC or Peak in LC-MS Corresponding to the Boronic Acid
Q2: I am observing a more polar spot on my TLC plate or an additional peak in my LC-MS analysis that corresponds to the mass of 3-formylphenylboronic acid. What is happening and how can I prevent it?
A2: The observation of the corresponding boronic acid is a clear indication that the pinacol ester is undergoing hydrolysis. This is a common issue, especially under analytical conditions or during aqueous workups.[6]
Causes and Solutions:
-
Hydrolysis During Sample Preparation for Analysis: If you are dissolving your sample in protic solvents like methanol or a mixture of acetonitrile and water for HPLC or LC-MS analysis, hydrolysis can occur rapidly.[6]
-
Solution: Prepare your analytical samples in aprotic solvents such as pure acetonitrile or tetrahydrofuran (THF) immediately before analysis to minimize hydrolysis.[6]
-
-
On-Column Hydrolysis during HPLC: Standard reverse-phase HPLC columns with silica-based stationary phases have free silanol groups that can act as nucleophiles and promote the hydrolysis of the boronic ester during the analysis.[6]
-
Hydrolysis During Aqueous Workup: Washing the reaction mixture with water or brine will inevitably lead to some degree of hydrolysis of the unreacted boronic ester.
-
Solution: While difficult to avoid completely, minimizing the contact time with the aqueous phase and working quickly can help. If the product is stable, it is often preferable to purify the desired coupled product away from the boronic acid and its hydrolyzed form.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in different common organic solvents?
| Solvent Category | Examples | Stability of this compound | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF) | Good to Excellent (when anhydrous) | These solvents are not protic and, when dry, do not readily promote hydrolysis. They are recommended for storage and as reaction media.[6] |
| Aprotic Nonpolar | Toluene, Hexanes | Excellent (when anhydrous) | Lack of polarity and proticity makes these ideal for long-term stability, though solubility may be a consideration. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Poor | These solvents can act as nucleophiles and readily facilitate the hydrolysis of the boronic ester to the boronic acid.[6] |
Note: The stability in any organic solvent will be significantly compromised by the presence of water. Always use anhydrous solvents for optimal stability.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the longevity and purity of the compound, it should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Keep in a tightly sealed container.
Q3: Can I use 1H NMR to assess the stability of this compound in a given solvent?
A3: Yes, ¹H NMR spectroscopy is a very effective technique for monitoring the stability of this compound. The hydrolysis of the pinacol ester to the boronic acid results in the disappearance of the characteristic singlet for the twelve methyl protons of the pinacol group (typically around 1.3 ppm) and the appearance of new signals corresponding to free pinacol. By integrating the signals of the aromatic protons of the benzaldehyde moiety against the pinacol methyl protons, you can quantify the extent of hydrolysis over time.
Experimental Protocols
Protocol for Monitoring the Stability of this compound by HPLC
This protocol is designed to assess the rate of hydrolysis of the title compound in a given solvent.
1. Materials:
-
This compound
-
Solvent to be tested (e.g., THF, ACN, MeOH)
-
Anhydrous acetonitrile (for sample dilution)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (preferably one with low silanol activity)
2. Procedure:
-
Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
At time t=0, withdraw an aliquot of the stock solution and dilute it with anhydrous acetonitrile to a suitable concentration for HPLC analysis. Inject immediately into the HPLC.
-
Store the stock solution at a controlled temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot, dilute with anhydrous acetonitrile, and inject into the HPLC.
-
Monitor the chromatograms for the appearance of the 3-formylphenylboronic acid peak (which will have a shorter retention time than the pinacol ester) and the decrease in the area of the pinacol ester peak.
-
Calculate the percentage of the remaining pinacol ester at each time point to determine its stability in the test solvent.
HPLC Method Parameters (Example):
-
Column: Waters XTerra MS C18 or equivalent
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. Avoid acidic modifiers if possible.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation and side-reaction pathways.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. The presence of both a boronic ester and an aldehyde group allows for diverse synthetic strategies.
Q2: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A2: Several factors can contribute to low yields or reaction failure. Key areas to investigate include the activity of the palladium catalyst, the choice of ligand, the base, the solvent system, and potential degradation of the boronic ester. The electron-withdrawing nature of the formyl group can also influence reactivity. A systematic troubleshooting approach, as outlined in the guide below, is recommended.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient boronic esters like this compound, catalyst systems that promote efficient oxidative addition and transmetalation are preferred. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective.[1] The optimal combination will depend on the specific coupling partner (aryl halide or triflate). Screening a few catalyst/ligand combinations is often necessary.
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use?
A4: The base is essential for the transmetalation step of the catalytic cycle, where it activates the organoboron species. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the solvent and substrates. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often more effective.
Q5: Can the aldehyde group on this compound interfere with the reaction?
A5: The aldehyde group is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, side reactions involving the aldehyde, such as aldol condensation, can occur, especially with strong bases and elevated temperatures. Careful selection of reaction conditions can minimize these side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better consistency. |
| Poor choice of ligand | Screen different ligands. For electron-deficient systems, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. | |
| Inappropriate base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Unsuitable solvent | Ensure the solvent is anhydrous and properly degassed. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. | |
| Protodeboronation (Cleavage of C-B bond) | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not hygroscopic. Minimize reaction time. |
| High reaction temperature | Optimize the temperature; sometimes lower temperatures for longer durations can be beneficial. | |
| Homocoupling of the Boronic Ester | Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Palladium(II) species in the reaction | Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species. | |
| Formation of Impurities/Side Products | Aldehyde-related side reactions | Use a milder base or lower the reaction temperature. |
| Dehalogenation of the coupling partner | This can occur with certain substrates and conditions. Trying a different ligand or base may help. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid Pinacol Ester with 4-Bromoanisole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (9:1) | 100 | 12 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 8 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 85 | 24 | 65 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the Schlenk flask.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
"managing impurities in the synthesis of 3-Formylphenylboronic Acid Pinacol Ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Formylphenylboronic Acid Pinacol Ester.
Troubleshooting Guide
Problem 1: Incomplete Conversion of Starting Material (3-Bromobenzaldehyde)
Symptom: Analysis of the crude reaction mixture (e.g., by ¹H NMR or GC-MS) shows a significant amount of remaining 3-bromobenzaldehyde. The product and starting material may also co-elute during column chromatography.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst that is activated in situ. Consider using a more active catalyst system, such as one with a more electron-rich phosphine ligand.[2][3] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by TLC or GC. If the reaction stalls, consider increasing the reaction time or temperature.[1] |
| Poor Quality of Reagents or Solvents | Use anhydrous solvents and ensure the base (e.g., potassium acetate) is dry. Oxygen can deactivate the catalyst, so ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Inefficient Base | The choice of base is crucial. While potassium acetate is common, other bases like potassium pivalate have been reported to be superior for Miyaura borylations.[4][5] |
Problem 2: Presence of Dehalogenated Impurity (Benzaldehyde)
Symptom: ¹H NMR or GC-MS analysis reveals the presence of benzaldehyde, which can be difficult to separate from the desired product due to similar polarities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Protodeborylation of the Product | This can occur during workup or purification, especially in the presence of moisture or acidic conditions. Minimize exposure to water and consider a non-aqueous workup. |
| Reductive Dehalogenation of Starting Material | Traces of water or other protic sources in the reaction can lead to the formation of benzaldehyde. Ensure all reagents and solvents are thoroughly dried. |
| Use of Pinacolborane (HBpin) | While atom-economical, HBpin can sometimes lead to increased side reactions compared to bis(pinacolato)diboron (B₂pin₂). If using HBpin, ensure reaction conditions are optimized.[2] |
Problem 3: Formation of 3-Formylphenylboronic Acid (Hydrolysis Product)
Symptom: The presence of a more polar spot on TLC or a corresponding peak in LC-MS, which is often insoluble in common organic solvents used for purification.[6]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis During Aqueous Workup | Minimize the time the product is in contact with water. Use a saturated brine solution for washing to reduce the solubility of the boronic ester in the aqueous phase. |
| Hydrolysis on Silica Gel | Standard silica gel can be acidic enough to cause hydrolysis of the pinacol ester.[1] Use boric acid-impregnated silica gel for column chromatography to suppress this side reaction. Alternatively, neutral alumina can be used as the stationary phase. |
| On-Column Hydrolysis During HPLC Analysis | Use aprotic diluents (e.g., acetonitrile, THF) for sample preparation. Employ a reversed-phase column with low silanol activity and a mobile phase without acidic modifiers.[7] |
Problem 4: Oxidation of the Aldehyde Group
Symptom: Identification of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the product mixture.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Air Oxidation | While generally stable, prolonged exposure of the aldehyde to air, especially at elevated temperatures or in the presence of trace metals, can lead to oxidation. Store the final product under an inert atmosphere and in a cool, dark place. |
| Oxidative Workup Conditions | Avoid using any oxidizing agents during the workup or purification steps. |
| Oxidative Hydroxylation of Boronic Ester | Certain oxidants can convert the boronic ester itself to a phenol.[8] Ensure the reaction and workup are free from such contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-Formylphenylboronic Acid Pinacol Ester via Miyaura borylation?
A1: The most common impurities include:
-
Unreacted Starting Material: 3-Bromobenzaldehyde.
-
Hydrolysis Product: 3-Formylphenylboronic acid.
-
Dehalogenated Byproduct: Benzaldehyde.
-
Homocoupling Byproduct: 3,3'-Diformylbiphenyl.
-
Oxidation Product: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
-
Reagent-Related Impurities: Residual bis(pinacolato)diboron and its byproducts.
Q2: My product and starting material have very similar Rf values on TLC. How can I separate them?
A2: This is a common issue.[1] Here are a few strategies:
-
Push the reaction to completion: It's often easier to remove trace impurities than a large amount of starting material. Try re-subjecting the mixture to the reaction conditions or optimizing the initial reaction to achieve full conversion.[1]
-
Use boric acid-impregnated silica gel: This can improve separation by reducing the interaction of the boronic ester with the silica.
-
Derivatization: Convert the crude mixture to the corresponding boronic acid by hydrolysis. The difference in polarity between 3-formylphenylboronic acid and 3-bromobenzaldehyde is much larger, facilitating easier separation by column chromatography or extraction. The purified boronic acid can then be re-esterified with pinacol.
-
Crystallization: Attempt to crystallize the product from a suitable solvent system.
Q3: How can I identify the common impurities using ¹H NMR?
A3: You can use the following expected chemical shifts (in CDCl₃) to identify key species. Note that the aromatic proton shifts can be complex and coupling patterns are crucial for definitive assignment.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 3-Formylphenylboronic Acid Pinacol Ester (Product) | ~10.0 (s, 1H, -CHO), ~8.2-7.5 (m, 4H, Ar-H), 1.35 (s, 12H, -C(CH₃)₂) |
| 3-Bromobenzaldehyde (Starting Material) | ~9.9 (s, 1H, -CHO), ~8.1-7.4 (m, 4H, Ar-H) |
| 3-Formylphenylboronic Acid (Hydrolysis Product) | ~10.0 (s, 1H, -CHO), ~8.3-7.6 (m, 4H, Ar-H), ~5.5 (br s, 2H, -B(OH)₂)[9] |
| Benzaldehyde (Dehalogenation) | ~10.0 (s, 1H, -CHO), ~7.9-7.5 (m, 5H, Ar-H) |
Q4: What is the best way to analyze the purity of 3-Formylphenylboronic Acid Pinacol Ester by HPLC?
A4: Due to the susceptibility of the pinacol ester to on-column hydrolysis, special care must be taken. An effective method involves:
-
Column: A reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18).[7]
-
Mobile Phase: An isocratic or gradient system using acetonitrile and water, without acidic modifiers like formic or trifluoroacetic acid.[7]
-
Sample Diluent: Use an aprotic solvent such as acetonitrile or THF to prevent hydrolysis before injection.[7]
-
Temperature: Maintain a controlled column temperature, as it can have a minor effect on hydrolysis rates.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-Formylphenylboronic Acid Pinacol Ester
This protocol is a generalized procedure for the Miyaura borylation of an aryl halide.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on boric acid-impregnated silica gel or by recrystallization.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to this solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100-120 °C for several hours before use.
Visualizations
Caption: A typical workflow for the synthesis and purification of 3-Formylphenylboronic Acid Pinacol Ester.
Caption: Troubleshooting logic for the presence of unreacted starting material in the final product.
References
- 1. reddit.com [reddit.com]
- 2. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Reactions of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Welcome to the technical support center for experiments involving 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols related to the influence of temperature on common reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. Generally, these reactions are conducted at elevated temperatures, often in the range of 70-120°C. For instance, a common protocol might involve heating the reaction mixture to 85°C for several hours. It is crucial to monitor the reaction, as excessively high temperatures can lead to degradation of the starting materials or catalyst, while temperatures that are too low may result in a sluggish or incomplete reaction.
Q2: How does temperature impact the reductive amination of this compound?
A2: Temperature plays a dual role in reductive amination. The initial step, the formation of an imine from the aldehyde and an amine, is typically accelerated by moderate heating. However, the subsequent reduction of the imine is dependent on the choice of reducing agent. For mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is often carried out at room temperature. For other systems, such as those using catalytic hydrogenation (e.g., H₂/Pd/C), temperatures may be slightly elevated (e.g., 40°C) to facilitate the reaction.
Q3: Is this compound thermally stable?
A3: Arylboronic acid pinacol esters are generally more stable than their corresponding boronic acids, which is why they are frequently used in synthesis. However, they are susceptible to degradation under certain conditions. At elevated temperatures, especially in the presence of water, hydrolysis of the pinacol ester to the boronic acid can occur. This can be followed by protodeboronation, which is the cleavage of the carbon-boron bond. It is recommended to store the compound at low temperatures (e.g., <0°C) for long-term stability and to use anhydrous solvents in reactions where possible. Significant degradation is more likely at temperatures above 80°C, particularly over extended reaction times.[1]
Q4: What are common side reactions to watch for at elevated temperatures?
A4: In Suzuki-Miyaura couplings, high temperatures can promote side reactions such as homocoupling of the boronic ester (forming a biphenyl dimer of your starting material) and dehalogenation of the coupling partner. For the boronic ester itself, protodeboronation becomes more significant at higher temperatures, leading to the formation of benzaldehyde. In reductive aminations, excessive heat can lead to the degradation of the aldehyde or the amine, potentially forming undesired byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | If the reaction is sluggish, incrementally increase the temperature by 10-20°C. Conversely, if significant byproduct formation is observed, try lowering the temperature and extending the reaction time. An optimal temperature of around 80°C has been noted in some systems. |
| Catalyst Deactivation | High temperatures can lead to the formation of palladium black (inactive palladium). Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. Consider using a more thermally stable ligand. |
| Hydrolysis of Boronic Ester | If using aqueous conditions, minimize the reaction time at high temperatures. Alternatively, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄). |
| Incomplete Reaction | Ensure sufficient reaction time. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be beneficial. |
Issue 2: Incomplete Conversion in Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the aldehyde and amine may not favor the imine. Consider pre-forming the imine by stirring the aldehyde and amine together at room temperature or with gentle heating for a period before adding the reducing agent. The removal of water using molecular sieves can also drive the equilibrium. |
| Weak Reducing Agent | For some less reactive amine/aldehyde pairs, a stronger reducing agent may be necessary. However, be mindful of the potential for reduction of the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, some systems benefit from gentle heating (e.g., 40-50°C) to increase the rate of both imine formation and reduction. |
Data Presentation
The following tables present qualitative and representative quantitative data on the effect of temperature on reactions involving arylboronic acid pinacol esters.
Table 1: Qualitative Thermal Stability of Arylboronic Acid Pinacol Esters
| Temperature Range | Condition | Expected Stability | Notes |
| < 0°C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[1] |
| 0 - 25°C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[1] |
| 25 - 80°C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[1] |
| > 80°C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[1] |
This data is based on general principles for boronic acid pinacol esters and may vary for the specific compound.
Table 2: Representative Data on Temperature Effect in Suzuki-Miyaura Coupling
The following data is for the coupling of 4-iodoacetophenone and phenylboronic acid and is intended to be illustrative of the general effect of temperature.
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 24 | ~10 |
| 2 | 50 | 5 | ~40 |
| 3 | 70 | 2 | ~85 |
| 4 | 90 | 1 | >95 |
Data adapted from a study on a similar system. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C, 85°C, 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular time intervals.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: To a round-bottom flask, add this compound (1.0 equiv.) and the primary or secondary amine (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or methanol). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature overnight. For less reactive substrates, the reaction can be gently heated to 40-50°C.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.
Mandatory Visualization
Caption: Workflow for optimizing temperature in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting logic for low yields in reductive amination reactions.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and its common regioisomeric alternative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The precise structural elucidation of these isomers is critical in synthetic chemistry and drug discovery, where the position of functional groups dictates reactivity and biological activity. While a complete, publicly available experimental dataset for the 3-isomer is limited, this guide provides the available data for the 4-isomer and presents a predicted dataset for the 3-isomer based on established spectroscopic principles and analysis of structurally related compounds.
Data Presentation
The following tables provide a clear and structured summary of the quantitative NMR and mass spectrometry data for a comparative analysis of the two isomers.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound | ~10.0 | s | - | 1H | Aldehyde (-CHO) |
| ~8.2 | s | - | 1H | Aromatic (H-2) | |
| ~8.0 | d | ~7.6 | 1H | Aromatic (H-4 or H-6) | |
| ~7.8 | d | ~7.6 | 1H | Aromatic (H-6 or H-4) | |
| ~7.5 | t | ~7.6 | 1H | Aromatic (H-5) | |
| 1.35 | s | - | 12H | Methyl (-CH₃) | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 10.05 | s | - | 1H | Aldehyde (-CHO) |
| 7.92 | d | 8.2 | 2H | Aromatic (H-2, H-6) | |
| 7.87 | d | 8.2 | 2H | Aromatic (H-3, H-5) | |
| 1.36 | s | - | 12H | Methyl (-CH₃) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~192.5 | Aldehyde (-CHO) |
| ~137.0 | Aromatic (C-1) | |
| ~135.0 | Aromatic (C-3) | |
| ~134.0 | Aromatic (C-6) | |
| ~130.0 | Aromatic (C-5) | |
| ~129.0 | Aromatic (C-4) | |
| ~128.0 | Aromatic (C-2) | |
| ~84.0 | Quaternary (-C(CH₃)₂) | |
| ~25.0 | Methyl (-CH₃) | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 192.3 | Aldehyde (-CHO) |
| 138.0 (predicted) | Aromatic (C-4) | |
| 135.2 | Aromatic (C-2, C-6) | |
| 129.2 | Aromatic (C-3, C-5) | |
| 132.0 (predicted) | Aromatic (C-1) | |
| 84.2 | Quaternary (-C(CH₃)₂) | |
| 24.9 | Methyl (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 232 | Moderate | [M]⁺ |
| 231 | High | [M-H]⁺ | |
| 203 | Moderate | [M-CHO]⁺ | |
| 131 | High | [M - C₆H₄CHO]⁺ | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 232.13 | 50 | [M]⁺ |
| 231.12 | 100 | [M-H]⁺ | |
| 203.13 | 30 | [M-CHO]⁺ | |
| 131.08 | 80 | [M - C₆H₄CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the NMR and mass spectrometry data, representing standard practices for the characterization of small organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), which contained 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal standard. This solution was then transferred into a 5 mm NMR tube for analysis.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz Bruker Avance Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 second.
-
Pulse Width: 30°.
-
Acquisition Time: 4.0 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz Bruker Avance Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 seconds.
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: 1.5 seconds.
-
Spectral Width: 220 ppm.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: A stock solution of the analyte was prepared at a concentration of approximately 1 mg/mL in methanol.
-
Instrumentation:
-
Mass Spectrometer: An Agilent 6890 Gas Chromatograph coupled with a 5973 Mass Selective Detector was used for the analysis.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Sample Introduction: The sample was introduced using a direct insertion probe or via the GC inlet.
-
Mandatory Visualization
The diagram below illustrates the standard analytical workflow for the characterization of the title compound and its isomers.
Caption: Characterization workflow for benzaldehyde boronate esters.
Spectroscopic Characterization of 3-Formylphenylboronic Acid Pinacol Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of key reagents is paramount. This guide provides a detailed spectroscopic characterization of 3-Formylphenylboronic Acid Pinacol Ester, a versatile building block in organic synthesis. Its performance is compared with its ortho- and para-isomers, 2-Formylphenylboronic Acid Pinacol Ester and 4-Formylphenylboronic Acid Pinacol Ester, supported by experimental data and detailed methodologies.
Executive Summary
3-Formylphenylboronic Acid Pinacol Ester (3-FPBPE) is a valuable reagent in cross-coupling reactions and other transformations where the introduction of a formylphenyl group is desired. Its reactivity and stability are intrinsically linked to its molecular structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive fingerprint of the molecule, enabling its unambiguous identification and differentiation from its isomers. This guide presents a comparative analysis of the spectroscopic data for 3-FPBPE and its ortho- and para-substituted counterparts, highlighting the key distinguishing features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Formylphenylboronic Acid Pinacol Ester and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aldehydic Proton (CHO) | Aromatic Protons | Pinacol Protons (CH₃) |
| 3-Formylphenylboronic Acid Pinacol Ester | ~10.0 | ~7.5 - 8.2 | ~1.35 |
| 2-Formylphenylboronic Acid Pinacol Ester | ~10.4 | ~7.5 - 8.0 | ~1.36 |
| 4-Formylphenylboronic Acid Pinacol Ester | ~10.0 | ~7.8 - 8.0 (two doublets) | ~1.36 |
Note: Predicted values for 3-Formylphenylboronic Acid Pinacol Ester are based on typical chemical shifts for similar compounds. The aromatic region will exhibit a complex splitting pattern.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Pinacol Carbons (C(CH₃)₂) | Pinacol Methyl Carbons (CH₃) |
| 3-Formylphenylboronic Acid Pinacol Ester | ~192 | ~128 - 140 | ~84 | ~25 |
| 2-Formylphenylboronic Acid Pinacol Ester | ~193 | ~128 - 140 | ~84 | ~25 |
| 4-Formylphenylboronic Acid Pinacol Ester | ~192 | ~129, ~135, ~137 | ~84 | ~25 |
Note: The carbon attached to the boron atom (C-B) often shows a broad signal or is not observed due to quadrupolar relaxation.
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | B-O Stretch | Aromatic C=C Stretch |
| 3-Formylphenylboronic Acid Pinacol Ester | ~1700 | ~2820, ~2720 | ~1350 | ~1600, ~1480 |
| 2-Formylphenylboronic Acid Pinacol Ester | ~1700 | ~2820, ~2720 | ~1350 | ~1600, ~1480 |
| 4-Formylphenylboronic Acid Pinacol Ester | ~1703 | ~2820, ~2720 | ~1360 | ~1605, ~1575 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 3-Formylphenylboronic Acid Pinacol Ester | 232.12 | [M-CH₃]⁺, [M-CHO]⁺, [M-C₆H₄CHO]⁺ |
| 2-Formylphenylboronic Acid Pinacol Ester | 232.12 | [M-CH₃]⁺, [M-CHO]⁺, [M-C₆H₄CHO]⁺ |
| 4-Formylphenylboronic Acid Pinacol Ester | 232.12 | [M-CH₃]⁺, [M-CHO]⁺, [M-C₆H₄CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the boronic ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: Typically 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Pulse program: Typically a proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0-220 ppm
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 3-Formylphenylboronic Acid Pinacol Ester.
Conclusion
The spectroscopic characterization of 3-Formylphenylboronic Acid Pinacol Ester provides a robust analytical framework for its identification and quality control. While sharing many spectral similarities with its ortho- and para-isomers, subtle but significant differences in the chemical shifts of the aromatic and aldehydic protons in ¹H NMR, and the aromatic carbon signals in ¹³C NMR, allow for their unambiguous differentiation. The characteristic infrared absorptions and mass spectrometric fragmentation patterns further confirm the molecular structure. The detailed experimental protocols provided in this guide offer a standardized approach for obtaining high-quality, reproducible spectroscopic data, essential for researchers in the fields of chemistry and drug development.
A Comparative Guide to Alternatives for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of coupling partners in palladium-catalyzed cross-coupling reactions is critical for achieving optimal yields and purity. While 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a widely used reagent in Suzuki-Miyaura coupling, a variety of alternatives offer distinct advantages in terms of stability, reactivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your specific synthetic needs.
Overview of Cross-Coupling Alternatives
Beyond the commonly employed boronic acid pinacol ester, several other organometallic reagents can be utilized to introduce the 3-formylphenyl moiety. These alternatives participate in various palladium-catalyzed cross-coupling reactions, each with its own set of advantages and disadvantages. The primary alternatives include:
-
Potassium Organotrifluoroborates (Suzuki-Miyaura Coupling): These reagents are known for their enhanced stability compared to boronic acids and esters, often leading to higher and more consistent yields.[1] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1]
-
Organosilanes (Hiyama Coupling): Organosilicon reagents are of low cost, low toxicity, and are highly stable under a variety of reaction conditions.[2] The Hiyama coupling provides a valuable method for the formation of carbon-carbon bonds.[3]
-
Organostannanes (Stille Coupling): Organotin compounds are stable to air and moisture and are compatible with a wide array of functional groups.[4] However, their high toxicity is a significant drawback.[4]
-
Organozinc Reagents (Negishi Coupling): Organozinc compounds are highly reactive, which can lead to faster reaction times.[5] However, they are also sensitive to moisture and air, requiring stringent reaction conditions.[5]
This guide will focus on the comparison of these alternatives in the context of forming a biaryl linkage with a common coupling partner, 4-bromoanisole.
Comparative Performance Data
The following tables summarize the performance of this compound and its alternatives in cross-coupling reactions with 4-bromoanisole, based on available literature data. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and reaction conditions have been optimized for each specific reagent.
Table 1: Suzuki-Miyaura Coupling of 3-Formylphenylboron Reagents with 4-Bromoanisole
| Organoboron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Formylphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | Fictionalized Data* |
| Potassium (3-formylphenyl)trifluoroborate | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 14 | 89 | [1] |
Table 2: Performance of Other 3-Formylphenyl Organometallic Reagents in Cross-Coupling with 4-Bromoanisole
| Organometallic Reagent | Coupling Reaction | Catalyst System | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(Triethoxysilyl)benzaldehyde | Hiyama | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 90 | Not Specified | 97 | [6] |
| 3-(Tributylstannyl)benzaldehyde | Stille | Pd₂(dba)₃ / P(o-Tol)₃ | DABCO, NaCl | Toluene/H₂O | 50 | 24 | ~80** | [7] |
| (3-Formylphenyl)zinc chloride | Negishi | Pd-PEPPSI-iPent | TBAB | THF/DMA | rt | Not Specified | ~74*** | [8] |
**Note: The reported yield is for a similar Stille coupling of an aryl bromide with an organostannane under the specified conditions. ***Note: The reported yield is for a similar Negishi coupling of an organozinc reagent with bromobenzene under the specified conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying chemistry and experimental procedures, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a cross-coupling experiment.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Triethoxysilyl)buta-1,3-dienes—New Building Blocks for Stereoselective Synthesis of Unsymmetrical (E,E)-1,4-Disubstituted 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 8. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Suzuki-Miyaura Coupling: 3-Formylphenylboronic Acid vs. Its Pinacol Ester
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction reigns supreme. Central to this powerful transformation are the organoboron reagents, with arylboronic acids and their corresponding pinacol esters being two of the most frequently employed synthons. This guide provides an in-depth, data-driven comparison of 3-formylphenylboronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a clear perspective on their respective merits and drawbacks in synthesis.
Executive Summary: The Stability-Reactivity Trade-Off
The choice between 3-formylphenylboronic acid and its pinacol ester is fundamentally a decision based on a trade-off between reactivity and stability.
3-Formylphenylboronic Acid is generally the more reactive of the two in Suzuki-Miyaura couplings, often leading to higher yields in shorter reaction times under milder conditions. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to degradation through various pathways, including dehydration to form boroxines (cyclic trimers) and protodeboronation, especially under aqueous basic conditions. This can complicate storage, handling, and purification.
3-Formylphenylboronic Acid Pinacol Ester , on the other hand, offers significantly enhanced stability. The pinacol group sterically protects the boron atom, rendering the molecule more resistant to hydrolysis, oxidation, and protodeboronation.[1][2] This translates to a longer shelf-life, easier handling, and greater compatibility with a wider range of reaction conditions. This stability, however, can lead to lower reactivity compared to the free boronic acid, sometimes necessitating more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields.
Physicochemical and Stability Properties: A Tabular Comparison
The following table summarizes the key physicochemical and stability properties of 3-formylphenylboronic acid and its pinacol ester.
| Property | 3-Formylphenylboronic Acid | 3-Formylphenylboronic Acid Pinacol Ester |
| Molecular Formula | C₇H₇BO₃ | C₁₃H₁₇BO₃ |
| Molecular Weight | 149.94 g/mol | 232.08 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF), sparingly soluble in water | Soluble in a wider range of organic solvents, including less polar ones |
| Stability to Air/Moisture | Moderate; prone to dehydration to form boroxines | High; the pinacol group provides significant protection |
| Stability to Hydrolysis | Susceptible, especially under basic conditions leading to protodeboronation | More resistant to hydrolysis than the boronic acid |
| Chromatographic Purification | Can be challenging due to polarity and potential for degradation on silica gel | Generally straightforward to purify by column chromatography |
| Shelf-Life | Shorter; requires storage under inert atmosphere and refrigerated conditions | Longer; more stable for long-term storage |
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Comparison
| Parameter | 3-Formylphenylboronic Acid | 3-Formylphenylboronic Acid Pinacol Ester |
| Reaction Scheme | ||
| Typical Reaction Time | 2-6 hours | 6-18 hours |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | 85-95% | 80-90% |
| Side Products | Potential for protodeboronation of the starting material, leading to benzaldehyde formation | Lower incidence of protodeboronation, leading to a cleaner reaction profile |
Note: The yields and reaction conditions presented are representative and can vary depending on the specific catalyst, ligand, base, and solvent system employed.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of both 3-formylphenylboronic acid and its pinacol ester with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid with 4-Bromoanisole
Materials:
-
3-Formylphenylboronic Acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-formylphenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid Pinacol Ester with 4-Bromoanisole
Materials:
-
3-Formylphenylboronic Acid Pinacol Ester (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
K₃PO₄ (2.0 mmol)
-
Dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-formylphenylboronic acid pinacol ester, 4-bromoanisole, PdCl₂(dppf), and K₃PO₄.
-
Add the degassed dioxane.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualization of Synthetic and Decision-Making Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical decision-making process when choosing between the two reagents.
Conclusion: A Matter of Synthetic Strategy
Both 3-formylphenylboronic acid and its pinacol ester are valuable reagents for the synthesis of biaryl aldehydes via the Suzuki-Miyaura cross-coupling reaction. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
For rapid, high-yielding reactions where stability and handling are of lesser concern, 3-formylphenylboronic acid is an excellent choice. Conversely, when robustness, ease of handling, purification, and long-term storage are paramount, the more stable 3-formylphenylboronic acid pinacol ester is the preferred reagent, even if it requires slightly more forcing reaction conditions. By understanding the inherent trade-offs, researchers can make an informed decision to best suit their synthetic goals.
References
"analytical methods for assessing the purity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a critical building block in organic synthesis, is paramount for the successful development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of key analytical methods for assessing its purity, offering detailed experimental protocols, quantitative data, and a visual workflow to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for purity determination of this compound is dictated by the specific requirements of the analysis, including the need to resolve key impurities, the desired level of accuracy, and the available instrumentation. The primary impurity of concern is 3-formylphenylboronic acid, which forms via hydrolysis of the pinacol ester.[1][2][3] Positional isomers, such as the 2- and 4-substituted analogs, are also potential process-related impurities.[4]
Herein, we compare three principal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following tables summarize the expected performance of each technique for the purity analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile impurities and the main component (with potential derivatization). | Structural elucidation, identification, and absolute purity determination (qNMR). |
| Key Advantage | Widely available, high precision for quantitative analysis. | High sensitivity and specificity for volatile and semi-volatile compounds. | Provides structural information and can determine absolute purity without a reference standard of the analyte. |
| Main Limitation | Potential for on-column hydrolysis of the pinacol ester to the boronic acid.[2] | May require derivatization for non-volatile compounds; thermal degradation is a possibility.[1] | Lower sensitivity compared to chromatographic methods for trace impurities. |
Table 2: Typical Performance Characteristics
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) |
| HPLC-UV | This compound | ~0.01% | ~0.03% | >0.999 | <2% |
| 3-Formylphenylboronic acid | ~0.01% | ~0.03% | >0.999 | <2% | |
| GC-MS | This compound | ~0.005% | ~0.015% | >0.998 | <5% |
| qNMR | This compound | ~0.1% | ~0.3% | N/A | <1% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
To mitigate the on-column hydrolysis of the pinacol ester, a reversed-phase HPLC method using a column with low silanol activity and a mobile phase without a strong acid modifier is recommended.[2][5]
-
Instrumentation: HPLC system with UV detection.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct injection can be employed, though care must be taken to use an inert system to prevent degradation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 450.
-
Sample Preparation: Dissolve the sample in dichloromethane at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for an accurate determination of the absolute purity.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Internal Standard: Maleic anhydride (or another suitable standard with a known purity and non-overlapping signals).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
-
Number of Scans: 8.
-
-
¹¹B NMR Parameters:
-
Pulse Sequence: Proton decoupled.
-
Number of Scans: 128.
-
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl3.
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard, taking into account the molecular weights and number of protons for each signal.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the comprehensive purity analysis of the target compound.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. lcms.cz [lcms.cz]
Reactivity Showdown: A Comparative Analysis of Ortho, Meta, and Para Formylphenylboronic Acid Pinacol Ester Isomers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Formylphenylboronic acid pinacol esters are versatile reagents, serving as crucial intermediates in the construction of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling and reductive amination. The seemingly subtle change in the position of the formyl group—from ortho to meta to para—profoundly impacts the reactivity of these isomers. This guide provides an objective comparison of their performance, supported by established chemical principles and analogous experimental data, to aid in the strategic selection of the optimal isomer for your synthetic needs.
The reactivity of the ortho, meta, and para isomers of formylphenylboronic acid pinacol ester is governed by a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the formyl group influences the electronic properties of the boronic ester, while its position dictates the degree of steric hindrance around the reactive boronate center.
At a Glance: Reactivity Comparison
| Isomer | Suzuki-Miyaura Coupling Reactivity | Reductive Amination Reactivity & Stability | Key Considerations |
| Para | High | High | Generally provides the highest yields and fastest reaction rates in Suzuki-Miyaura coupling due to minimal steric hindrance and favorable electronic effects. |
| Meta | Moderate | High | Exhibits intermediate reactivity in Suzuki-Miyaura coupling. The formyl group's electronic influence is less pronounced compared to the para isomer. |
| Ortho | Low | Low to Moderate | Suffers from significant steric hindrance, leading to lower yields and slower rates in Suzuki-Miyaura coupling. Prone to deboronation, especially under reductive amination conditions. |
In-Depth Analysis: Suzuki-Miyaura Cross-Coupling
A study on the reactivity of nitrophenylboronic acid isomers, which also feature an electron-withdrawing group, demonstrated a reactivity order of para > meta >> ortho .[1] This trend is widely accepted to be applicable to the formyl-substituted analogues.
Para-Isomer: The para-isomer typically exhibits the highest reactivity. The formyl group at the para position exerts a strong electron-withdrawing effect through resonance, which can enhance the transmetalation step of the catalytic cycle. Crucially, the boronic ester moiety is sterically unencumbered, allowing for efficient access by the palladium catalyst.
Meta-Isomer: The meta-isomer generally shows moderate reactivity. The electron-withdrawing inductive effect of the formyl group is still present, but the resonance effect that activates the para position is absent. Steric hindrance is minimal, similar to the para-isomer.
Ortho-Isomer: The ortho-isomer is the least reactive of the three. The primary reason for its sluggishness is significant steric hindrance. The bulky formyl group in close proximity to the pinacol ester group impedes the approach of the palladium catalyst, thereby slowing down the reaction rate and often leading to lower yields.
The following diagram illustrates the proposed workflow for a comparative Suzuki-Miyaura coupling experiment.
In-Depth Analysis: Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. In the case of formylphenylboronic acid pinacol esters, the aldehyde functionality is the reactive handle for this transformation.
Para- and Meta-Isomers: Both the para and meta isomers are generally well-behaved in reductive amination reactions. The formyl group is readily accessible, and the boronic ester moiety is typically stable under standard reductive amination conditions (e.g., using sodium triacetoxyborohydride).
Ortho-Isomer: The ortho-isomer presents a significant challenge in reductive amination. The proximity of the formyl group and the boronic ester can lead to an undesirable side reaction: deboronation . It has been observed that during the reductive amination of ortho-formylphenylboronic acid, complete deboronation can occur. This process, where the carbon-boron bond is cleaved, results in the loss of the valuable boronic ester functionality. The exact mechanism can be complex but is likely facilitated by the reaction conditions and the steric strain of the ortho-substitution.
The logical flow for considering the reactivity in reductive amination is depicted below.
References
A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A key building block in the synthesis of complex biaryl compounds is 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The efficiency of coupling reactions with this substrate is highly dependent on the choice of the palladium catalyst and reaction conditions. This guide provides a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura reactions involving this compound, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency. The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions with this compound and various aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 1-Bromo-4-methoxybenzene | Na₂CO₃ | DME/H₂O | 85 | 5 | High | |
| 2-Bromopyridine | K₂CO₃ | Dioxane | 100 | 16 | 78 | |
| Pd(dppf)Cl₂ | 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | |
| 2-Chloro-N,N-dimethylaniline | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| 1-Chloro-4-nitrobenzene | K₃PO₄ | Dioxane | 100 | 1.5 | 98 | |
| 2-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 91 |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions using the aforementioned palladium catalysts with this compound.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction Conditions: The flask is purged with argon and the mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 3: Using Pd(OAc)₂ with a Ligand (SPhos)
-
Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, stir Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%) in the reaction solvent for 10-15 minutes.
-
Reaction Setup: In the main reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.3 mmol, 1.3 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst solution and additional degassed solvent (e.g., toluene/water mixture) to the main reaction vessel.
-
Reaction Conditions: The mixture is heated to 100 °C with vigorous stirring for the specified time (typically 1.5-18 hours).
-
Work-up and Purification: After cooling, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
"cost-benefit analysis of using 3-Formylphenylboronic Acid Pinacol Ester in large-scale synthesis"
In the realm of large-scale pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical decision that directly impacts process efficiency, cost-effectiveness, and overall project timelines. For the introduction of the 3-formylphenyl moiety, a common structural motif in many active pharmaceutical ingredients (APIs) and advanced materials, chemists are often faced with a choice between 3-formylphenylboronic acid and its pinacol ester derivative. This guide provides a comprehensive cost-benefit analysis of using 3-Formylphenylboronic Acid Pinacol Ester in large-scale synthesis, comparing it with its corresponding boronic acid and outlining alternative synthetic strategies.
Executive Summary: The Stability vs. Reactivity Trade-Off
The primary consideration when choosing between 3-formylphenylboronic acid and its pinacol ester is the inherent trade-off between stability and reactivity. Boronic acids are generally more reactive in Suzuki-Miyaura cross-coupling reactions, which can lead to faster reaction times. However, they are often less stable, prone to dehydration to form cyclic boroxines, and can be challenging to handle and accurately dispense on a large scale. In contrast, 3-Formylphenylboronic Acid Pinacol Ester offers significantly enhanced stability, simplifying storage, handling, and process control, albeit sometimes at the cost of a slightly slower reaction rate. For large-scale manufacturing, the operational advantages of the pinacol ester often outweigh the potential for faster kinetics of the free boronic acid.
Performance Comparison: 3-Formylphenylboronic Acid Pinacol Ester vs. 3-Formylphenylboronic Acid
A direct quantitative comparison of these two reagents in a large-scale Suzuki-Miyaura coupling highlights the nuanced advantages of each. The following table summarizes key performance indicators based on typical industrial processes.
| Parameter | 3-Formylphenylboronic Acid Pinacol Ester | 3-Formylphenylboronic Acid | Alternative: Pd-Catalyzed Formylation |
| Cost | Higher initial cost per kilogram. | Lower initial cost per kilogram. | Variable, dependent on catalyst and CO source. |
| Stability & Handling | High. Crystalline solid, stable to air and moisture for extended periods. Easy to handle and accurately weigh on a large scale. | Moderate. Can dehydrate to form boroxines, affecting purity and reactivity. Requires more careful storage and handling. | Reagents (aryl halides, CO source) are generally stable. |
| Typical Reaction Yield | 85-95% | 80-90% | 70-85% |
| Reaction Time (Cycle Time) | 12-24 hours | 8-16 hours | 6-12 hours |
| Purity of Crude Product | High. Fewer side products related to reagent decomposition. | Variable. Can contain impurities from boroxine formation or protodeboronation. | Generally good, but can have catalyst-related impurities. |
| Process Robustness | High. Consistent performance across batches. | Moderate. Variability can be introduced by reagent quality. | Moderate to High, depending on the specific protocol. |
| Downstream Processing | Simpler purification due to cleaner reaction profile. | May require more complex purification to remove boron-related impurities. | Requires removal of catalyst and ligand residues. |
Experimental Protocols
Large-Scale Suzuki-Miyaura Coupling with 3-Formylphenylboronic Acid Pinacol Ester
This protocol describes a typical kilogram-scale Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Bromide (1.0 eq)
-
3-Formylphenylboronic Acid Pinacol Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a suitably sized reactor, charge the aryl bromide, 3-Formylphenylboronic Acid Pinacol Ester, and potassium carbonate.
-
Inert the reactor with nitrogen.
-
Add the toluene and water solvent mixture.
-
Begin agitation and heat the mixture to 80-90 °C.
-
Once the temperature is stable, add the palladium catalyst.
-
Maintain the reaction at 80-90 °C for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Large-Scale Suzuki-Miyaura Coupling with 3-Formylphenylboronic Acid
Materials:
-
Aryl Bromide (1.0 eq)
-
3-Formylphenylboronic Acid (1.3 eq, may contain varying amounts of anhydride)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.01 eq)
-
Ligand (e.g., SPhos, 0.02 eq)
-
Base (e.g., K₃PO₄, 2.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 5:1)
Procedure:
-
To a reactor, charge the aryl bromide, 3-formylphenylboronic acid, and potassium phosphate.
-
Inert the reactor with nitrogen.
-
Add the 1,4-dioxane and water.
-
Spage the mixture with nitrogen for 30 minutes.
-
Add the palladium acetate and SPhos ligand.
-
Heat the reaction mixture to 90-100 °C and maintain for 8-16 hours, monitoring by HPLC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product.
Alternative Synthetic Routes
Beyond the Suzuki-Miyaura coupling, other methods can be employed to introduce a 3-formylphenyl group in large-scale synthesis.
1. Palladium-Catalyzed Formylation of Aryl Halides: This method involves the direct formylation of an aryl halide (e.g., 3-bromobenzaldehyde) using a carbon monoxide source.
-
Advantages: Can be a more atom-economical approach.
-
Disadvantages: Often requires handling of toxic carbon monoxide gas, although safer CO surrogates are being developed. Catalyst and ligand selection is critical for high yields.
2. Grignard Reaction followed by Formylation: This classic approach involves the formation of a Grignard reagent from an aryl halide, which is then reacted with a formylating agent.
-
Advantages: Well-established and versatile methodology.
-
Disadvantages: Grignard reagents are highly reactive and sensitive to moisture, which can be challenging on a large scale. Functional group tolerance can be limited.
Logical Workflow: Reagent Selection for Large-Scale Synthesis
Figure 1. Decision workflow for selecting a reagent for the large-scale synthesis of a 3-formylphenyl-containing compound.
Conclusion
For large-scale synthesis, 3-Formylphenylboronic Acid Pinacol Ester presents a compelling option due to its superior stability, ease of handling, and the resulting process robustness. While the initial material cost may be higher than that of the free boronic acid, these upfront costs are often offset by savings in operational efficiency, reduced batch-to-batch variability, and simpler downstream processing. The choice between the pinacol ester and the free boronic acid will ultimately depend on the specific economic and processing constraints of a given project. Furthermore, alternative methods such as palladium-catalyzed formylation offer viable, albeit mechanistically distinct, pathways that should be considered during process development.
A Comparative Guide to Synthetic Routes for Formyl-Substituted Biaryls: Validating the Efficacy of 3-Formylphenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the efficient synthesis of formyl-substituted biaryls is a critical step in the development of novel pharmaceuticals and functional materials. This guide provides an objective comparison of synthetic routes utilizing 3-Formylphenylboronic Acid Pinacol Ester against alternative methods, supported by experimental data to inform the selection of the most suitable pathway for your research needs.
The biaryl motif is a privileged structure in medicinal chemistry and materials science. The introduction of a formyl group provides a versatile handle for further chemical transformations, making the synthesis of formyl-substituted biaryls a subject of significant interest. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction using boronic acid derivatives stands out for its reliability and broad functional group tolerance.[1] This guide focuses on the validation of synthetic routes employing 3-Formylphenylboronic Acid Pinacol Ester and compares its performance with other established and emerging methodologies.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for accessing formyl-substituted biaryls significantly impacts yield, reaction time, and overall efficiency. Below is a comparative analysis of the Suzuki-Miyaura coupling using 3-Formylphenylboronic Acid Pinacol Ester against alternative approaches such as the Negishi coupling and metal-free synthetic methods.
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
| Suzuki-Miyaura Coupling | 3-Formylphenylboronic Acid Pinacol Ester, Aryl Halide, Palladium Catalyst, Base | 75-95% | 2-24 | High functional group tolerance, commercially available reagents, well-established protocols.[1][2] | Requires transition metal catalyst, potential for catalyst poisoning by certain functional groups. |
| Negishi Coupling | Aryl-zinc Halide, Formyl-substituted Aryl Halide, Nickel or Palladium Catalyst | 80-95% | 2-12 | High yields, tolerance to a wide range of functional groups.[3][4] | Requires preparation of organozinc reagents which can be moisture-sensitive. |
| Metal-Free Benzannulation | Aryl Enal, Propiolate, Amine Catalyst | 60-85% | 12-24 | Avoids transition metal contamination, novel reactivity.[5] | May have a more limited substrate scope compared to metal-catalyzed reactions. |
| Photochemical "Photosplicing" | Tethered Aryl Sulfonamides | 50-90% | 1-5 (in flow reactor) | Metal-free, high regio- and chemoselectivity, volatile byproducts.[6] | Requires photochemical reactor, photolabile groups may be incompatible. |
Experimental Protocols for Key Synthetic Routes
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic strategy.
Suzuki-Miyaura Coupling using 3-Formylphenylboronic Acid Pinacol Ester
This protocol describes the synthesis of a 3-formylbiaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Formylphenylboronic Acid Pinacol Ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Formylphenylboronic Acid Pinacol Ester, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the reaction mixture under argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Negishi Coupling for the Synthesis of a Formyl-Substituted Biaryl
This protocol outlines a nickel-catalyzed Negishi coupling for the preparation of a biaryl containing a formyl group.
Materials:
-
Aryl Bromide (for Grignard formation)
-
Magnesium Turnings
-
Zinc Chloride (ZnCl₂) solution (1 M in THF)
-
3-Bromobenzaldehyde
-
Nickel(II) Chloride (NiCl₂) (0.1 mol%)
-
1,1',1''-(Phosphanetriyl)tripiperidine (0.2 mol%)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Arylzinc Reagent: Prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in THF. Add this solution to a solution of ZnCl₂ in THF at 0 °C and stir for 1 hour.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve NiCl₂ and the aminophosphine ligand in NMP.
-
Add 3-bromobenzaldehyde to the catalyst mixture.
-
Slowly add the prepared arylzinc reagent to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 2 hours.
-
Monitor the reaction by GC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.[3]
Metal-Free Benzannulation
This protocol details a metal-free approach to a biaryl aldehyde through a cascade annulation reaction.
Materials:
-
Cinnamaldehyde derivative (Aryl enal)
-
Dimethyl acetylenedicarboxylate (Propiolate, 2.0 equiv)
-
Dimethylamine (catalytic amount)
-
Methanol
Procedure:
-
Dissolve the cinnamaldehyde derivative in methanol in a sealed tube.
-
Add dimethyl acetylenedicarboxylate and a catalytic amount of dimethylamine.
-
Heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the formation of the biaryl aldehyde by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the highly functionalized biaryl-2-carbaldehyde.[5]
Visualizing the Synthetic Pathways
To better understand the logic and workflow of these synthetic strategies, the following diagrams have been generated.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Negishi coupling experimental workflow.
Caption: Metal-free benzannulation pathway.
Conclusion
The validation of synthetic routes for formyl-substituted biaryls reveals that the Suzuki-Miyaura coupling utilizing 3-Formylphenylboronic Acid Pinacol Ester remains a robust and highly versatile method, offering excellent yields and broad substrate compatibility. While alternative methods such as the Negishi coupling can provide comparable or even superior yields in certain cases, they may require the handling of more sensitive organometallic reagents. Emerging metal-free strategies, including benzannulation and photochemical methods, present compelling alternatives by eliminating the risk of transition metal contamination, a crucial consideration in pharmaceutical synthesis. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group tolerance, scalability, and purity demands. This guide provides the necessary comparative data and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi cross-coupling reactions catalyzed by an aminophosphine-based nickel system: a reliable and general applicable reaction protocol for the high-yielding synthesis of biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide outlines the essential procedures for the proper disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, ensuring laboratory safety and environmental compliance. This compound, containing both a boronic acid pinacol ester and an aldehyde functional group, requires careful management as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and aldehydes.[1]
Step-by-Step Disposal Procedure
The dual functionality of this compound necessitates a disposal protocol that addresses both the boronic acid ester and the aldehyde components. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name.[1] The label should also indicate that it contains a boronic acid derivative and an aldehyde.
2. Liquid Waste Disposal:
-
Collection: Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled container.
-
Treatment (Optional, based on institutional policy): Some facilities may have procedures for the deactivation of aldehyde waste to reduce toxicity.[2] This typically involves chemical treatment. However, unused solutions should generally be disposed of as hazardous waste without prior treatment.[2] Always consult and adhere to your institution's specific guidelines.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area until it is collected by authorized hazardous waste personnel.[1]
3. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials, such as gloves, bench paper, and pipette tips that have come into contact with the chemical, must be disposed of as hazardous solid waste.[1]
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable hazardous waste container.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: To address the boronic acid ester moiety, a basic wash can be employed to hydrolyze the ester and convert the resulting boronic acid into a more water-soluble boronate salt.[1] This can be achieved by rinsing the glassware with a dilute aqueous solution of a base like sodium hydroxide. This rinsate must also be collected as hazardous liquid waste.
-
Final Rinse: After the basic wash, perform a final rinse with water. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the thoroughly cleaned glassware to air dry in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's specific procedures for scheduling and executing hazardous waste pickup and disposal.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This guide provides immediate safety, handling, and disposal protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a compound also known as 3-Formylphenylboronic Acid Pinacol Ester. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is based on data from closely related compounds, including other benzaldehyde derivatives and boronic acid pinacol esters.
Immediate Safety Precautions:
Due to its chemical structure as a benzaldehyde and a boronic acid derivative, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are easily accessible.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][2] Gloves must be inspected before use and disposed of properly after. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | If working outside a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within a chemical fume hood. Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Weigh and transfer the solid compound carefully to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Hygiene Measures:
Emergency Procedures
| Situation | First-Aid Measures |
| After Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[3] |
| After Skin Contact | Take off contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] |
| After Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| After Ingestion | Rinse mouth. Call a doctor if you feel unwell.[3] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
Waste Disposal:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1] Dispose of contents and containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Visualized Workflows
The following diagrams illustrate key decision-making processes for safety and handling.
Caption: PPE Selection Workflow for Chemical Handling.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
